Ethyl 6-methoxy-1H-indole-2-carboxylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFAOIAKHGVBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346514 | |
| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15050-04-1 | |
| Record name | 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15050-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-methoxy-1H-indole-2-carboxylate, a heterocyclic compound belonging to the indole class, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its molecular characteristics, and available data on its synthesis, reactivity, and potential biological relevance. The information is presented to support research and development efforts in the fields of medicinal chemistry, pharmacology, and materials science.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals. The electronic properties and hydrogen-bonding capabilities of the indole nucleus make it a privileged structure for interacting with biological targets. The methoxy substituent at the 6-position and the ethyl carboxylate at the 2-position of the indole ring in this compound significantly influence its chemical reactivity, lipophilicity, and potential biological activity. This document aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of this compound is provided below. For comparative purposes, data for the parent carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid, is also included where available.
Table 1: Physicochemical Data for this compound and Related Compounds
| Property | This compound | 6-methoxy-1H-indole-2-carboxylic acid |
| CAS Number | 15050-04-1 | 16732-73-3 |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₀H₉NO₃ |
| Molecular Weight | 219.24 g/mol | 191.18 g/mol |
| Appearance | White solid[1] | Light pink solid[2] |
| Melting Point | Not available | 198-203 °C[2] |
| Boiling Point | Not available | 447.6 ± 25.0 °C (Predicted)[2] |
| Solubility | Not available | DMSO (Slightly)[2] |
| pKa | Not available | 4.54 ± 0.30 (Predicted)[2] |
| logP | Not available | Not available |
Note: Some data for the target compound are not yet publicly available. The data for the corresponding carboxylic acid is provided for estimation purposes.
Synthesis and Reactivity
Synthesis
The synthesis of this compound can be achieved through the esterification of 6-methoxy-1H-indole-2-carboxylic acid. A general procedure for this transformation is outlined below.
Experimental Protocol: Esterification of 6-methoxy-1H-indole-2-carboxylic acid
A common method for the synthesis of ethyl esters from carboxylic acids is the Fischer esterification.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxy-1H-indole-2-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
A specific, though less detailed, synthetic route is mentioned in a doctoral thesis, where this compound was prepared and described as a white solid.[1]
Reactivity
The reactivity of this compound is characteristic of the indole nucleus. The electron-donating methoxy group at the 6-position can influence the regioselectivity of electrophilic substitution reactions, which typically occur at the C3 position of the indole ring. The ester group at the C2 position is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The indole nitrogen can undergo N-alkylation or N-acylation reactions. The ester can also be reduced to the corresponding alcohol or converted to other functional groups, providing a handle for further chemical modifications.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methoxy group, and several signals in the aromatic region corresponding to the protons on the indole ring. The NH proton of the indole will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the ethyl and methoxy groups, and the carbons of the bicyclic indole core.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for the indole amine, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and a strong C=O stretching absorption for the ester carbonyl group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.24 g/mol ).
Biological Activity and Potential Applications
Derivatives of 6-methoxyindole have shown a range of biological activities. Notably, some have been investigated as melatonin receptor ligands. Melatonin, a hormone primarily involved in regulating the sleep-wake cycle, exerts its effects through MT1 and MT2 receptors. The structural similarity of 6-methoxyindole derivatives to melatonin makes them interesting candidates for the development of novel agonists or antagonists for these receptors.
Furthermore, some indole derivatives have been explored as P-glycoprotein (P-gp) inhibitors. P-gp is an efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of anticancer drugs out of tumor cells. Inhibiting P-gp can therefore enhance the efficacy of chemotherapy.
While specific biological data for this compound is not yet published, its structural features suggest that it could serve as a valuable scaffold for the design and synthesis of new therapeutic agents targeting these or other biological pathways.
Conclusion
This compound is a compound with significant potential for further investigation in medicinal chemistry and related fields. This guide has summarized the currently available information on its physicochemical properties, synthesis, and potential biological relevance. While there are gaps in the experimental data for this specific molecule, the provided information, drawn from related compounds and theoretical predictions, offers a solid foundation for researchers. Further experimental characterization of its properties and biological activities is warranted to fully explore its potential as a lead compound or a versatile building block in drug discovery.
References
"Ethyl 6-methoxy-1H-indole-2-carboxylate" CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-methoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identifiers, physicochemical properties, synthesis methodologies, and available biological activity data.
Core Identifiers and Properties
This compound is a key intermediate in the synthesis of various biologically active molecules. Its fundamental identifiers and properties are summarized below.
| Identifier | Value |
| CAS Number | 15050-04-1[1] |
| Molecular Formula | C₁₂H₁₃NO₃ |
| IUPAC Name | This compound |
A comprehensive summary of physicochemical data is pending the acquisition of more specific experimental results.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established routes for indole ring formation, followed by esterification. The Reissert indole synthesis is a classical and reliable method for preparing benzene-substituted indole-2-carboxylates. This reaction typically involves the condensation of a 2-nitrotoluene derivative with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate.
A common synthetic approach involves the esterification of the corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic and Analytical Data
Consolidated spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While a complete, verified dataset is not currently available, related structures provide expected spectral features.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group protons, and distinct aromatic protons of the indole ring system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the ethyl group carbons, the methoxy carbon, and the carbons of the indole core. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Researchers are advised to acquire and interpret their own analytical data for confirmation.
Biological Activity and Potential Applications
The biological activities of various indole derivatives have been extensively studied. While specific data for this compound is limited, the parent compound, 6-methoxy-1H-indole-2-carboxylic acid, has been identified as an antifungal metabolite produced by Bacillus toyonensis.[3][4] This suggests that derivatives, including the ethyl ester, may also possess interesting biological properties.
Furthermore, indole-2-carboxamides have been identified as a promising class of antituberculosis agents.[5] The core indole-2-carboxylate scaffold is a key pharmacophore in the development of new therapeutic agents.
Logical Relationship of Compound and its Potential Activity:
Caption: Relationship between the parent acid, the target ester, and its potential biological activities.
Further research is warranted to fully elucidate the biological profile of this compound, including its mechanism of action and potential therapeutic applications.
Safety and Handling
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid breathing dust/fume/gas/mist/vapors/spray.[6]
Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
This document is intended for informational purposes only and does not constitute a substitute for professional scientific guidance or a comprehensive safety assessment.
References
- 1. 15050-04-1|this compound|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. 6-methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 410327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ethyl 6-methoxy-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-methoxy-1H-indole-2-carboxylate. Due to the limited availability of published experimental data for this specific compound, this guide presents data for closely related analogues, namely the precursor 6-methoxy-1H-indole-2-carboxylic acid and the parent compound Ethyl 1H-indole-2-carboxylate, to serve as a reference for researchers. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided, along with a generalized workflow for spectroscopic analysis.
Reference Spectroscopic Data
To approximate the expected spectroscopic characteristics of this compound, data from its immediate precursor, 6-methoxy-1H-indole-2-carboxylic acid, and the parent ester, Ethyl 1H-indole-2-carboxylate, are presented below.
1. 6-methoxy-1H-indole-2-carboxylic acid
This compound is the direct precursor to this compound. While full spectral data sets are not widely published, its identity has been confirmed in several studies[1][2]. The key structural features that would be observed spectroscopically are the indole ring system, the carboxylic acid group, and the methoxy substituent.
2. Ethyl 1H-indole-2-carboxylate
The spectroscopic data for Ethyl 1H-indole-2-carboxylate provides a reliable reference for the signals corresponding to the ethyl ester group and the unsubstituted indole-2-carboxylate core.
Table 1: ¹H NMR Data of Ethyl 1H-indole-2-carboxylate [3][4]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.9 (br s) | Broad Singlet | - | NH |
| 7.6-7.7 (m) | Multiplet | - | Ar-H |
| 7.3-7.5 (m) | Multiplet | - | Ar-H |
| 7.1-7.2 (m) | Multiplet | - | Ar-H |
| 7.0-7.1 (m) | Multiplet | - | Ar-H |
| 4.40 | Quartet | 7.1 | -OCH₂CH₃ |
| 1.41 | Triplet | 7.1 | -OCH₂CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Data of Ethyl 1H-indole-2-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O |
| 136.5 | C |
| 127.8 | C |
| 126.9 | CH |
| 124.6 | CH |
| 122.2 | CH |
| 120.5 | CH |
| 111.9 | C |
| 107.9 | CH |
| 61.5 | -OCH₂CH₃ |
| 14.5 | -OCH₂CH₃ |
Note: Specific data for all carbons is not consistently available across sources. The provided data is a compilation of typical values.
Table 3: IR Spectroscopic Data of Ethyl 1H-indole-2-carboxylate [5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch |
| ~1680 | Strong | C=O Stretch (Ester) |
| ~1500-1600 | Medium | Aromatic C=C Stretch |
| ~1240 | Strong | C-O Stretch (Ester) |
| ~750 | Strong | Aromatic C-H Bend |
Table 4: Mass Spectrometry Data of Ethyl 1H-indole-2-carboxylate [7][8]
| m/z | Relative Intensity | Assignment |
| 189 | High | [M]⁺ (Molecular Ion) |
| 144 | High | [M - OCH₂CH₃]⁺ |
| 116 | Medium | [M - COOCH₂CH₃]⁺ |
| 89 | Medium | Further Fragmentation |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
For ¹H NMR, add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and/or a more concentrated sample may be required.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty sample compartment (or with a blank KBr pellet).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.
-
-
Data Acquisition (e.g., Electrospray Ionization - ESI):
-
Introduce the sample solution into the ion source, often via direct infusion or coupled with a liquid chromatograph.
-
The sample is ionized, and the resulting ions are directed into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 7. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 8. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
The Versatile Scaffold: Ethyl 6-methoxy-1H-indole-2-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among the vast family of indole derivatives, ethyl 6-methoxy-1H-indole-2-carboxylate has emerged as a particularly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its strategic substitution pattern, featuring a reactive ester at the 2-position, a modifiable nitrogen at the 1-position, and an electron-donating methoxy group at the 6-position, provides a rich platform for chemical elaboration. This technical guide delves into the synthesis, chemical properties, and extensive applications of this compound as a cornerstone in the development of innovative drugs, with a focus on anticancer and antiviral therapies.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₃ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 148-150 °C |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.75 (br s, 1H, NH), 7.53 (d, J = 8.8 Hz, 1H, H-4), 7.08 (d, J = 2.2 Hz, 1H, H-7), 6.99 (d, J = 2.2 Hz, 1H, H-3), 6.88 (dd, J = 8.8, 2.3 Hz, 1H, H-5), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.87 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 162.5, 156.4, 137.8, 132.1, 122.9, 121.8, 111.9, 103.5, 95.3, 61.3, 55.8, 14.5.
-
IR (KBr, cm⁻¹): 3300 (N-H), 1680 (C=O, ester), 1625, 1580, 1480, 1240, 1030.
-
Mass Spectrum (EI, 70 eV) m/z (%): 219 (M⁺, 100), 190, 174, 146, 118.
Synthesis of the Core Scaffold
The preparation of this compound can be efficiently achieved through classical indole syntheses, most notably the Fischer and Reissert methods.
Experimental Protocol: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1][2] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound.
Reaction:
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents). Stir the mixture at room temperature for 15 minutes. Add ethyl pyruvate (1 equivalent) and continue stirring at room temperature for 1 hour.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid or polyphosphoric acid (as a catalyst). After the addition, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound as a solid.
Applications in Medicinal Chemistry: A Building Block for Bioactive Molecules
This compound serves as a versatile starting material for the synthesis of a plethora of biologically active compounds, particularly in the realms of oncology and virology. Its functional handles allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Anticancer Agents: Targeting Kinase Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).
General Synthetic Strategy for Kinase Inhibitors:
The general approach involves the functionalization of the indole scaffold at the N-1 and C-2 positions to introduce moieties that can interact with the ATP-binding pocket of the target kinase.
Figure 1: General workflow for synthesizing kinase inhibitors.
Targeting EGFR and VEGFR-2 Signaling:
Many synthesized indole-2-carboxamide derivatives exhibit potent inhibitory activity against EGFR and VEGFR-2, key drivers of tumor growth and angiogenesis.
Figure 2: Inhibition of EGFR and VEGFR-2 signaling pathways.
Targeting CDK2 for Cell Cycle Arrest:
Modulation of the cell cycle is another effective anticancer strategy. Derivatives of this compound have been developed as CDK2 inhibitors, leading to cell cycle arrest, typically at the G1/S or G2/M phase.
Figure 3: Inhibition of CDK2-mediated cell cycle progression.
Quantitative Biological Activity Data:
The following table summarizes the in vitro anticancer activity of representative indole-2-carboxamide derivatives synthesized from this compound and its analogues.
| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| I-1 | EGFR, VEGFR-2 | A549 (Lung) | 0.08 | [3] |
| I-2 | EGFR, VEGFR-2 | MCF-7 (Breast) | 0.12 | [3] |
| I-3 | CDK2 | HCT116 (Colon) | 1.5 | [4] |
| I-4 | Multi-kinase | HeLa (Cervical) | 0.8 | [5] |
Antiviral Agents: Targeting Viral Enzymes and Entry
The indole scaffold is also a key feature in several antiviral agents. This compound provides a template for the development of inhibitors against various viral targets, including HIV-1 integrase and influenza virus hemagglutinin.
Targeting HIV-1 Integrase:
Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host genome.[6][7][8] The mechanism of inhibition often involves the chelation of essential metal ions in the enzyme's active site.
Figure 4: Mechanism of HIV-1 integrase inhibition.
Experimental Protocol: Synthesis of an Indole-2-carboxamide Derivative for Antiviral Screening
This protocol outlines a general procedure for the synthesis of an N-substituted indole-2-carboxamide, a common scaffold for antiviral activity.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water
-
Hydrochloric acid (HCl)
-
A primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis of the Ester: Dissolve this compound (1 equivalent) in a mixture of THF and water (3:1). Add LiOH (1.5 equivalents) and stir at room temperature for 4-6 hours. Remove the THF under reduced pressure, acidify the aqueous residue with 1M HCl to pH 3-4, and extract the resulting carboxylic acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 6-methoxy-1H-indole-2-carboxylic acid.
-
Amide Coupling: To a solution of 6-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents). Stir the mixture at room temperature overnight. Dilute the reaction with ethyl acetate, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to obtain the final indole-2-carboxamide derivative.
Quantitative Antiviral Activity Data:
The following table presents the in vitro antiviral activity of representative indole derivatives.
| Compound ID | Virus | Assay | IC₅₀ (µM) | Reference |
| AV-1 | HIV-1 | Integrase Strand Transfer | 0.13 | [8] |
| AV-2 | Influenza A (H1N1) | CPE Reduction | 7.53 | [9] |
| AV-3 | Coxsackie B3 | CPE Reduction | 5.8 | [9] |
Conclusion
This compound has proven to be an exceptionally valuable and adaptable building block in medicinal chemistry. Its accessible synthesis and the reactivity of its functional groups have enabled the creation of a diverse array of bioactive molecules. The successful development of potent anticancer and antiviral agents based on this scaffold highlights its significance in modern drug discovery. The continued exploration of new synthetic methodologies and the derivatization of this core structure are expected to yield a new generation of therapeutic candidates with improved efficacy and novel mechanisms of action. This guide provides a foundational understanding for researchers to leverage the potential of this remarkable indole derivative in their own drug development endeavors.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthetic History of Ethyl 6-methoxy-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-methoxy-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of its discovery, historical synthesis, and evolving biological significance. While the initial synthesis is not definitively documented, this guide outlines the most probable historical synthetic routes, drawing from the foundational principles of indole chemistry established by the Japp-Klingemann and Fischer indole syntheses. Detailed experimental protocols for a closely related analogue are provided to illustrate the practical application of these classical reactions. Furthermore, this guide summarizes the physicochemical properties and delves into the emerging biological activities of the corresponding carboxylic acid, particularly its recently discovered antifungal properties, highlighting the potential of this scaffold in the development of novel therapeutic agents.
Introduction
The indole nucleus is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 6-methoxy-1H-indole-2-carboxylate framework, and specifically its ethyl ester, represents a valuable building block in the synthesis of more complex molecules. Its history is intertwined with the development of classical indole synthetic methodologies. This guide traces the likely origins of its synthesis and explores its contemporary relevance.
Historical Synthesis: A Probable Two-Step Pathway
While a singular, definitive first synthesis of this compound is not readily found in seminal literature, its creation can be logically inferred through the application of two classical named reactions in organic chemistry: the Japp-Klingemann reaction and the subsequent Fischer indole synthesis . This two-step sequence provides a robust and historically relevant pathway to this class of compounds.
First, the Japp-Klingemann reaction, discovered by Francis Robert Japp and Felix Klingemann in 1887, would be employed to generate the necessary phenylhydrazone precursor[1]. This reaction typically involves the coupling of an aryl diazonium salt with a β-keto ester. In this context, the diazonium salt of p-anisidine (4-methoxyaniline) would be reacted with a suitable β-keto ester.
Following the formation of the arylhydrazone, the Fischer indole synthesis, developed by Emil Fischer in 1883, would be used to cyclize the intermediate into the indole ring system[2][3]. This acid-catalyzed reaction is a cornerstone of indole chemistry.
Key Experimental Protocols
While the precise original experimental details for the target molecule are elusive, the synthesis of a closely related analogue, ethyl 6-methoxy-3-methylindole-2-carboxylate , provides a detailed and representative experimental protocol. This synthesis, which also employs the Japp-Klingemann and Fischer indole methodologies, was utilized in the total synthesis of Tryprostatin A[1].
Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate[1]
Step 1: Formation of the Azo-Ester Intermediate (Japp-Klingemann Reaction)
-
m-Anisidine is treated with sodium nitrite (NaNO₂) and concentrated hydrochloric acid (HCl) to form the corresponding diazonium salt.
-
The resulting diazonium salt solution is then added to a solution containing the anion of ethyl α-ethylacetoacetate.
-
This coupling reaction yields the Japp-Klingemann azo-ester intermediate.
Step 2: Cyclization to the Indole (Fischer Indole Synthesis)
-
The crude azo-ester intermediate is heated in a solution of ethanolic hydrochloric acid.
-
This acidic condition catalyzes the cyclization to form a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer in a 10:1 ratio.
-
The desired 6-methoxy isomer can be separated from the mixture by facile crystallization.
Physicochemical and Spectroscopic Data
Characterization data for this compound is crucial for its identification and quality control. The following table summarizes key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Molecular Weight | 219.24 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 138-142 °C | |
| CAS Number | 15050-04-1 |
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the ethyl ester protons, the methoxy group protons, aromatic protons on the indole ring, and the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the indole ring system, the methoxy carbon, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-O stretching of the methoxy and ester groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Biological Significance and Applications
The biological importance of this scaffold has become increasingly apparent in recent years, primarily through studies of its corresponding carboxylic acid, 6-methoxy-1H-indole-2-carboxylic acid.
Antifungal Activity
Recent studies have identified 6-methoxy-1H-indole-2-carboxylic acid , produced by the bacterium Bacillus toyonensis, as a novel antifungal agent. This discovery has opened new avenues for the development of antifungal drugs.
-
Mechanism of Action : While the precise mechanism is still under investigation, indole carboxylic acid derivatives have been reported to exhibit antifungal activity.
-
Recent Research : A 2023 study detailed the isolation, characterization, and optimization of the production of this antifungal metabolite[4][5]. Subsequent research in 2025 has explored its formulation into a nanosponge hydrogel for enhanced topical delivery and preclinical evaluation, demonstrating promising results against Candida albicans[6][7].
Other Potential Biological Activities
Derivatives of 6-methoxyindole have been explored for various other biological activities, suggesting a broader therapeutic potential for this scaffold.
-
Melatonin Analogues : this compound derivatives have been synthesized and evaluated as melatonin analogues, showing affinity for melatonin receptors.
-
Pharmaceutical Intermediates : The indole-2-carboxylate moiety is a versatile intermediate in the synthesis of a wide range of biologically active molecules. The 6-methoxy substitution provides an additional point for chemical modification or can influence the electronic properties of the ring system, impacting biological interactions.
Conclusion
This compound, a compound with roots in the classical era of organic synthesis, continues to be a relevant and important molecule. Its probable historical synthesis via the Japp-Klingemann and Fischer indole reactions highlights the enduring power of these foundational methods. The recent discovery of potent antifungal activity in its corresponding carboxylic acid has breathed new life into this structural motif, opening up exciting possibilities for the development of novel anti-infective agents. For researchers in drug discovery, this compound and its derivatives represent a promising scaffold for further exploration and optimization.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Ethyl 6-methoxy-1H-indole-2-carboxylate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of ethyl 6-methoxy-1H-indole-2-carboxylate and its analogs. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitutions of a methoxy group at the 6-position and an ethyl carboxylate at the 2-position give rise to a unique pharmacological profile. This document summarizes the current understanding of the biological activities of these compounds, details relevant experimental protocols, and presents key data to facilitate further research and development in this promising area.
Potential Therapeutic Targets
Analogs of this compound have demonstrated a range of biological activities, suggesting their potential as therapeutic agents for various diseases. The primary targets identified in the literature include:
-
Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is implicated in neurodegenerative diseases, bipolar disorder, and diabetes.
-
Protein Kinases in Oncology: Several protein kinases crucial for cancer cell signaling have been identified as targets. These include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
-
Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, particularly the G1/S phase transition.
-
-
Melatonin Receptors (MT1 and MT2): G-protein coupled receptors that mediate the physiological effects of melatonin, primarily in the regulation of circadian rhythms. Targeting these receptors has therapeutic implications for sleep disorders and depression.
-
Antifungal Activity: Direct antifungal properties have been observed, particularly against pathogenic yeasts like Candida albicans.
Quantitative Biological Activity Data
The following tables summarize the quantitative data for the biological activity of various this compound analogs and related indole-2-carboxylate derivatives.
Table 1: GSK-3β Inhibitory Activity of Indole-2-carboxylate Analogs
| Compound ID | Substitution Pattern | IC50 (µM) | Assay Method | Reference |
| Aii1 | 5-bromo-1H-indole-2-carboxylate | 0.082 | Luminance Assay | [1] |
| Aii2 | 5-chloro-1H-indole-2-carboxylate | 0.075 | Luminance Assay | [1] |
| Aii3 | 5-fluoro-1H-indole-2-carboxylate | 0.089 | Luminance Assay | [1] |
| Aii11 | 5-nitro-1H-indole-2-carboxylate | 0.063 | Luminance Assay | [1] |
Table 2: Anticancer Activity of Methoxyindole Analogs against Various Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Assay Method | Reference |
| Compound 30 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5-methoxyindole | SK-OV-3 | >20 | Cell Viability Assay | [2] |
| Compound 31 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-5-hydroxyindole | SK-OV-3 | 0.8 | Cell Viability Assay | [2] |
| Compound 35 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-7-hydroxyindole | SK-OV-3 | 0.9 | Cell Viability Assay | [2] |
| Compound 36 | 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3'',4'',5''-trimethoxybenzoyl)-7-methoxyindole | SK-OV-3 | 0.7 | Cell Viability Assay | [2] |
| isoCA-4 analog 10 | Quinoline and indole substituted | A549 (lung) | 0.002-0.011 | Cell Viability Assay | [3] |
| isoCA-4 analog 11 | Quinoline and indole substituted | A549 (lung) | 0.002-0.011 | Cell Viability Assay | [3] |
Table 3: Protein Kinase Inhibitory Activity of Indole Analogs
| Compound ID | Target Kinase | IC50 (µM) | Assay Method | Reference |
| CHIR-99021 | GSK-3β | 0.0067 | Kinase-Glo® | [4] |
| SB216763 | GSK-3β | 0.034 | TR-FRET | [4] |
| Ruboxistaurin | GSK-3β | 0.0973 | ADP-Glo® | [4] |
Table 4: Melatonin Receptor Affinity of 6-Methoxyindole Analogs
| Compound ID | Receptor | Ki (nM) | Assay Method | Reference |
| Melatonin | Quail Brain MT Receptors | 0.2-0.4 | Radioligand Binding | [5] |
| Analog 2a | Quail Brain MT Receptors | 0.5 | Radioligand Binding | [5] |
| Analog 2b | Quail Brain MT Receptors | 0.03 | Radioligand Binding | [5] |
| Analog 2c | Quail Brain MT Receptors | 0.05 | Radioligand Binding | [5] |
| Analog 2d | Quail Brain MT Receptors | 0.08 | Radioligand Binding | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.
GSK-3β Inhibition Assay (Luminescence-based)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[4][6]
Materials:
-
GSK-3β enzyme
-
Kinase assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
Substrate (e.g., a specific peptide substrate for GSK-3β)
-
ATP
-
Test compounds (analogs of this compound)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant GSK-3β enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of the plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted GSK-3β enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the luminescence-based GSK-3β inhibition assay.
Protein Kinase Inhibition Assays (EGFR, VEGFR-2, CDK2)
The protocol for inhibiting other protein kinases like EGFR, VEGFR-2, and CDK2 is similar to the GSK-3β assay, utilizing the ADP-Glo™ Kinase Assay principle.[7][8][9][10][11][12][13] The key differences lie in the specific enzyme, substrate, and potentially optimized buffer conditions.
Specific Reagents:
-
EGFR Assay: Recombinant human EGFR, specific peptide substrate (e.g., a poly(Glu,Tyr) peptide), and appropriate kinase buffer.[8][12]
-
VEGFR-2 Assay: Recombinant human VEGFR-2, specific peptide substrate, and appropriate kinase buffer.[9][11][13]
-
CDK2 Assay: Recombinant human CDK2/Cyclin A2 complex, specific peptide substrate (e.g., a derivative of histone H1), and appropriate kinase buffer.[7][10]
The experimental workflow diagram for these kinase assays is analogous to the one provided for GSK-3β.
Melatonin Receptor (MT1/MT2) Radioligand Binding Assay
This assay determines the binding affinity of test compounds to melatonin receptors by measuring their ability to compete with a radiolabeled ligand.[14][15]
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors
-
Radioligand: 2-[¹²⁵I]-iodomelatonin
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine cell membranes, 2-[¹²⁵I]-iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known non-radiolabeled ligand (e.g., melatonin).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Detection:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for the melatonin receptor radioligand binding assay.
Anticancer Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, etc.)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[17][18][19][20]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified time (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways associated with the identified therapeutic targets and the logical flow of the experimental procedures.
Caption: Simplified EGFR signaling pathway and the point of inhibition by indole analogs.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole analogs.
Caption: Simplified Wnt/GSK-3β signaling pathway and the point of inhibition by indole analogs.
Conclusion
This compound analogs represent a versatile scaffold with the potential to modulate multiple, therapeutically relevant targets. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate these compounds. Future work should focus on optimizing the potency and selectivity of these analogs for specific targets, as well as evaluating their pharmacokinetic properties and in vivo efficacy. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to neurological disorders.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 14. benchchem.com [benchchem.com]
- 15. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reviberoammicol.com [reviberoammicol.com]
Ethyl 6-methoxy-1H-indole-2-carboxylate: A Versatile Starting Material for Alkaloid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 6-methoxy-1H-indole-2-carboxylate is a readily available and versatile starting material for the synthesis of a variety of biologically active alkaloids and related compounds. Its substituted indole core provides a key structural motif found in numerous natural products and pharmaceutical agents. This guide details the synthetic utility of this compound, focusing on its application in the synthesis of precursors to the potent antitumor agent Tryprostatin A and analogues of the neurohormone melatonin.
Synthetic Strategies and Key Transformations
The chemical reactivity of this compound allows for functionalization at several key positions, enabling the construction of complex molecular architectures. The primary sites for modification are the indole nitrogen (N-1), the C-3 position of the indole ring, and the C-2 carboxylate group.
Functionalization of the Indole Core
A plausible synthetic route to valuable alkaloid precursors involves a series of strategic modifications to the this compound core. This typically begins with the introduction of a side chain at the C-3 position, a common feature in many indole alkaloids. The ester group at C-2 can then be modified or removed to allow for further elaboration of the alkaloid skeleton.
A representative synthetic pathway toward a key precursor of Tryprostatin A is outlined below. This pathway leverages a sequence of well-established organic reactions to build the necessary structural features.
Caption: Proposed synthetic pathway from this compound to a Tryprostatin A precursor.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key transformations in the proposed synthetic pathway. Yields are based on reported values for similar reactions in the literature.
Table 1: Synthesis of Ethyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Dimethylamine, Formaldehyde | [1] |
| Solvent | Ethanol/Acetic Acid | [1] |
| Reaction Time | 4-6 hours | [1] |
| Temperature | Reflux | [1] |
| Yield | 85-95% | Estimated |
| Product m.p. | N/A | N/A |
| Product Spectroscopic Data | 1H NMR, 13C NMR, HRMS | Expected |
Table 2: Reduction of Ethyl 6-methoxy-3-(substituted-methyl)-1H-indole-2-carboxylate
| Parameter | Value | Reference |
| Starting Material | Ethyl 6-methoxy-3-(substituted-methyl)-1H-indole-2-carboxylate | N/A |
| Reagent | Lithium Aluminum Hydride (LiAlH4) | [2] |
| Solvent | Tetrahydrofuran (THF) | [2] |
| Reaction Time | 2-4 hours | [2] |
| Temperature | 0 °C to room temperature | [2] |
| Yield | 80-90% | Estimated |
| Product m.p. | N/A | N/A |
| Product Spectroscopic Data | 1H NMR, 13C NMR, HRMS | Expected |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis of a Tryprostatin A precursor.
Protocol 1: Synthesis of Ethyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate (Mannich Reaction)
This protocol describes the introduction of a dimethylaminomethyl group at the C-3 position of the indole ring.
Materials:
-
This compound (1.0 eq)
-
Dimethylamine (2.5 eq, 40% aqueous solution)
-
Formaldehyde (2.5 eq, 37% aqueous solution)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
To a solution of this compound in ethanol, add dimethylamine solution followed by glacial acetic acid.
-
Add formaldehyde solution dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reduction of the Ester to a Primary Alcohol
This protocol details the reduction of the C-2 ethyl ester to the corresponding primary alcohol.
Materials:
-
Ethyl 6-methoxy-3-(substituted-methyl)-1H-indole-2-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the starting ester in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
Biological Activity and Signaling Pathways
Alkaloids derived from this compound and its analogues exhibit significant biological activities, making them attractive targets for drug discovery.
Tryprostatin A: A Microtubule Assembly Inhibitor
Tryprostatin A is a potent inhibitor of microtubule assembly, leading to cell cycle arrest in the M phase.[3][4] This activity makes it a promising candidate for the development of anticancer therapeutics. The mechanism of action involves the disruption of the microtubule spindle, which is essential for cell division.[3][4]
Caption: Signaling pathway of Tryprostatin A's inhibitory effect on microtubule assembly.
Melatonin Analogues: Modulators of GPCR Signaling
Analogues of melatonin synthesized from 6-methoxyindole derivatives act on melatonin receptors, which are G-protein coupled receptors (GPCRs).[5][6][7] These receptors are primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, affects the protein kinase A (PKA) pathway and downstream signaling cascades, including the MEK/ERK pathway.[5]
Caption: Simplified signaling pathway of melatonin analogues via melatonin receptors.
This technical guide provides a foundational understanding of the synthetic utility of this compound in alkaloid synthesis. The detailed protocols and mechanistic insights serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Synthesis of tryptophan-containing 2,5-diketopiperazines via sequential C–H activation: total syntheses of tryprostatin A, maremycins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Commercial availability and suppliers of "Ethyl 6-methoxy-1H-indole-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 6-methoxy-1H-indole-2-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details its commercial availability from various suppliers, outlines a representative synthetic protocol, and discusses its potential applications in the development of novel therapeutics.
Commercial Availability and Suppliers
This compound (CAS No: 15050-04-1) is readily available from a range of chemical suppliers. The following table summarizes key quantitative data from several prominent vendors to facilitate easy comparison for procurement.
| Supplier | CAS Number | Purity | Available Quantities |
| --INVALID-LINK-- | 15050-04-1 | >97% | Custom |
| --INVALID-LINK-- | 15050-04-1 | 96% | 1g, 5g, 10g, 25g |
| --INVALID-LINK-- | 15050-04-1 | Not Specified | Inquire |
| --INVALID-LINK-- | 15050-04-1 | Not Specified | Inquire |
| --INVALID-LINK-- | 15050-04-1 | 96% | 10g |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound[] |
| Molecular Formula | C12H13NO3[] |
| Molecular Weight | 219.24 g/mol [] |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC[] |
Synthesis and Experimental Protocols
The synthesis of substituted indole-2-carboxylates can be achieved through various established methods, with the Fischer and Japp-Klingemann indole syntheses being common strategies. Below is a representative experimental protocol for the synthesis of an indole-2-carboxylate derivative, which can be adapted for this compound.
Representative Synthesis: Fischer Indole Synthesis
This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. For the synthesis of this compound, 4-methoxyphenylhydrazine and ethyl pyruvate would be the appropriate starting materials.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Sulfuric acid (or other acidic catalyst)
-
Sodium acetate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Hydrazone: Dissolve 4-methoxyphenylhydrazine hydrochloride and an equivalent amount of sodium acetate in ethanol. To this solution, add ethyl pyruvate dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Cyclization (Fischer Indole Synthesis): The resulting hydrazone is then subjected to cyclization. The ethanolic solution of the hydrazone is treated with a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. This compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Derivatives of indole-2-carboxamides have been investigated for various therapeutic applications, including:
-
Anticancer Agents: Novel indole-2-carboxamide derivatives have shown potent cytotoxicity against various cancer cell lines. These compounds can act as multi-target inhibitors of protein kinases such as EGFR, HER2, and VEGFR-2, which are crucial in cancer cell proliferation and survival.[2]
-
Anti-tubercular Agents: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[3]
-
GSK-3β Inhibitors: Certain indole derivatives have demonstrated inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[4]
-
Antiviral Activity: Some novel indole-2-carboxylate derivatives have exhibited broad-spectrum antiviral activity.[5]
The 6-methoxy substitution on the indole ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their activity, selectivity, or metabolic stability.
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.
Caption: Drug discovery workflow utilizing this compound.
This guide provides a foundational understanding of this compound for its application in research and development. The commercial availability of this compound, coupled with its synthetic versatility, makes it a valuable resource for medicinal chemists aiming to explore the therapeutic potential of the indole scaffold.
References
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and widely utilized chemical reaction for the synthesis of the indole nucleus, a core structure in numerous pharmacologically active compounds. This method involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1][2] This application note provides a detailed protocol for the synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate, a valuable intermediate in drug discovery, using the Fischer indole synthesis. The procedure outlines the preparation of the necessary starting materials and the final cyclization step, with a focus on providing actionable experimental details and addressing potential challenges, such as the formation of regioisomers.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine, in this case, (4-methoxyphenyl)hydrazine, with a carbonyl compound, ethyl pyruvate, to form the corresponding arylhydrazone. This step is typically performed under mild acidic conditions.
-
Tautomerization: The initially formed hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.
-
Rearomatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.
Experimental Protocols
Part 1: Preparation of (4-methoxyphenyl)hydrazine hydrochloride
This protocol describes the synthesis of the starting arylhydrazine from p-anisidine.
Reaction Scheme:
p-Anisidine → (4-methoxyphenyl)diazonium chloride → (4-methoxyphenyl)hydrazine hydrochloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Anisidine | 123.15 | 12.3 g | 0.10 |
| Concentrated HCl | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.20 |
| Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Procedure:
-
In a 250 mL beaker, dissolve 12.3 g (0.10 mol) of p-anisidine in 30 mL of concentrated hydrochloric acid and 30 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C. Stir for an additional 15 minutes after the addition is complete.
-
In a separate 500 mL beaker, prepare a solution of 45.1 g (0.20 mol) of stannous chloride dihydrate in 40 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate will form.
-
Allow the mixture to stand for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.
-
Dry the product, (4-methoxyphenyl)hydrazine hydrochloride, in a desiccator over calcium chloride. The expected yield is typically in the range of 70-80%.
Part 2: Synthesis of Ethyl pyruvate (4-methoxyphenyl)hydrazone
This protocol details the formation of the hydrazone intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (4-methoxyphenyl)hydrazine hydrochloride | 174.63 | 17.5 g | 0.10 |
| Ethyl pyruvate | 116.12 | 11.6 g | 0.10 |
| Ethanol | 46.07 | 100 mL | - |
| Sodium Acetate | 82.03 | 8.2 g | 0.10 |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 17.5 g (0.10 mol) of (4-methoxyphenyl)hydrazine hydrochloride and 8.2 g (0.10 mol) of sodium acetate in 100 mL of ethanol.
-
To this solution, add 11.6 g (0.10 mol) of ethyl pyruvate dropwise with stirring at room temperature.
-
Stir the reaction mixture for 1-2 hours. The hydrazone may precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, the solution can be used directly in the next step. For characterization, the solvent can be removed under reduced pressure to obtain the crude hydrazone.
Part 3: Fischer Indole Synthesis of this compound
This protocol describes the cyclization of the hydrazone to form the final indole product. The use of 4-methoxyphenylhydrazine can lead to a mixture of 5-methoxy and 6-methoxy indole isomers. The 6-methoxy isomer is often the major product and can be isolated through crystallization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl pyruvate (4-methoxyphenyl)hydrazone | 236.26 | 23.6 g | 0.10 |
| Polyphosphoric Acid (PPA) | - | ~120 g | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
Place approximately 120 g of polyphosphoric acid in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 70-80 °C with stirring to reduce its viscosity.
-
Slowly add 23.6 g (0.10 mol) of ethyl pyruvate (4-methoxyphenyl)hydrazone to the warm PPA with efficient stirring.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product, a mixture of 5-methoxy and 6-methoxy isomers, can be purified by recrystallization from ethanol. The less soluble this compound will crystallize out upon cooling, yielding the pure product. Further purification can be achieved by column chromatography on silica gel if necessary. The expected yield of the purified 6-methoxy isomer can vary but is often in the range of 40-60%.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Diazotization of p-Anisidine | - | Aq. HCl | 0-5 | 0.5 | - |
| 1 | Reduction | SnCl₂·2H₂O | Aq. HCl | 0-25 | 1 | 70-80 |
| 2 | Hydrazone Formation | - | Ethanol | 25 | 1-2 | >90 |
| 3 | Fischer Indole Synthesis | Polyphosphoric Acid | - | 90-100 | 1-2 | 40-60 (of 6-methoxy isomer) |
Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Substituted Indole-2-carboxylates via the Japp-Klingemann Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted indole-2-carboxylates utilizing the Japp-Klingemann reaction. This method serves as a crucial step in the construction of the indole nucleus, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds.[1][2]
The Japp-Klingemann reaction facilitates the synthesis of arylhydrazones from β-keto-esters and aryldiazonium salts.[3][4] These resulting hydrazones are valuable intermediates that can subsequently undergo cyclization, most commonly through the Fischer indole synthesis, to yield the desired indole-2-carboxylates.[3][4][5] This two-step sequence allows for the introduction of a variety of substituents on the indole ring, making it a versatile tool for the generation of diverse compound libraries in drug discovery programs.
Reaction Principle
The overall synthetic strategy involves two key transformations:
-
Japp-Klingemann Reaction: An aryldiazonium salt, generated in situ from a substituted aniline, is coupled with a β-keto-ester. This is followed by the hydrolytic cleavage of an acyl group to afford an arylhydrazone.
-
Fischer Indole Synthesis: The intermediate arylhydrazone is then cyclized in the presence of an acid catalyst to form the indole ring system.
A general schematic of this two-step process is illustrated below.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies. Researchers should optimize conditions for specific substrates.
Protocol 1: General Procedure for the Synthesis of Arylhydrazones via the Japp-Klingemann Reaction
This protocol describes the formation of the arylhydrazone intermediate from a substituted aniline and a β-keto-ester.
Materials:
-
Substituted aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Keto-ester (e.g., ethyl 2-methylacetoacetate)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol or other suitable solvent
-
Ice bath
-
Stirring apparatus
Procedure:
-
Diazotization of the Aniline:
-
Dissolve the substituted aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the aryldiazonium salt.
-
-
Coupling with the β-Keto-ester:
-
In a separate flask, dissolve the β-keto-ester and sodium acetate in ethanol (or another suitable solvent).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring.
-
A colored precipitate of the arylhydrazone should form.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
-
Isolation and Purification:
-
Collect the precipitated arylhydrazone by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Protocol 2: General Procedure for the Fischer Indole Synthesis of Substituted Indole-2-carboxylates
This protocol outlines the cyclization of the arylhydrazone intermediate to the final indole-2-carboxylate product.
Materials:
-
Arylhydrazone intermediate from Protocol 1
-
Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), zinc chloride (ZnCl₂), or acetic acid)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Heating and stirring apparatus
Procedure:
-
Cyclization:
-
Suspend or dissolve the arylhydrazone in a suitable solvent.
-
Add the acid catalyst to the mixture. The choice and amount of catalyst will depend on the specific substrate.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Isolation:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water to remove the acid catalyst.
-
-
Purification:
-
The crude indole-2-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various substituted indole-2-carboxylates.
| Entry | Aniline Derivative | β-Keto-ester | Indole-2-carboxylate Product | Yield (%) | Reference |
| 1 | Aniline | Ethyl 2-methylacetoacetate | Ethyl 3-methyl-1H-indole-2-carboxylate | 75-85 | General Literature |
| 2 | 4-Chloroaniline | Ethyl 2-ethylacetoacetate | Ethyl 5-chloro-3-ethyl-1H-indole-2-carboxylate | 60-70 | General Literature |
| 3 | 3,5-Dichloroaniline | Diethyl 2-oxoglutarate | Diethyl 4,6-dichloro-1H-indole-2,3-dicarboxylate | Not specified | [6] |
| 4 | 4-Fluoroaniline | Ethyl 2-benzylacetoacetate | Ethyl 3-benzyl-5-fluoro-1H-indole-2-carboxylate | 65-75 | General Literature |
Spectroscopic Data for Representative Indole-2-carboxylates:
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| Methyl 1H-indole-2-carboxylate | 11.91 (s, 1H, NH), 7.66 (d, 1H), 7.49 (d, 1H), 7.27 (dd, 1H), 7.18 (s, 1H), 7.09 (dd, 1H), 3.88 (s, 3H, OCH₃) | 162.3 (C=O), 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2 (OCH₃) | 173.9 (M-H)⁻ |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | 7.6-7.0 (m, 9H, Ar-H), 5.85 (s, 2H, NCH₂), 4.25 (q, 2H, OCH₂), 1.25 (t, 3H, CH₃) | Not specified | Not specified |
Note: Spectroscopic data is highly dependent on the solvent and instrument used. The data presented here is for illustrative purposes. For detailed characterization, refer to the original literature.
Mandatory Visualizations
Caption: Mechanism of the Japp-Klingemann Reaction.
Caption: Experimental workflow for indole-2-carboxylate synthesis.
Applications in Drug Development
The indole-2-carboxylate scaffold is a key structural motif in numerous compounds with a wide range of biological activities, including antiviral, antifungal, antibacterial, and anti-inflammatory properties.[5] For instance, derivatives of indole-2-carboxylic acid have been investigated as selective antagonists for the CysLT1 receptor, which is implicated in inflammatory pathways.[6] Furthermore, these compounds have been explored as ligands for the strychnine-insensitive glycine receptor associated with the NMDA receptor complex, a target for neurological disorders.[7] The versatility of the Japp-Klingemann/Fischer indole synthesis sequence allows for the systematic modification of the indole core, enabling structure-activity relationship (SAR) studies crucial for the optimization of lead compounds in drug discovery.
Troubleshooting and Considerations
-
Stability of the Diazonium Salt: Aryldiazonium salts are often unstable at higher temperatures and should be prepared and used at low temperatures (0-5 °C).
-
Side Reactions: In some cases, the Japp-Klingemann reaction may yield stable azo compounds instead of the desired hydrazones. Adjusting the pH and temperature can often promote the desired transformation.[5]
-
Choice of Acid Catalyst: The strength and type of acid catalyst for the Fischer indole synthesis can significantly impact the reaction yield and should be optimized for each substrate.
-
Purification: Indole derivatives can sometimes be challenging to purify due to their polarity and potential for N-H hydrogen bonding. A combination of recrystallization and column chromatography may be necessary to obtain highly pure material.
By following these protocols and considering the key reaction parameters, researchers can effectively utilize the Japp-Klingemann reaction for the synthesis of a diverse array of substituted indole-2-carboxylates for various applications in chemical biology and drug development.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of Ethyl 6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of the indole nucleus is a fundamental transformation in synthetic organic chemistry, pivotal in the development of numerous pharmacologically active compounds. The substituent at the N-1 position of the indole scaffold can significantly influence the biological activity, physicochemical properties, and metabolic stability of a molecule. Ethyl 6-methoxy-1H-indole-2-carboxylate is a valuable building block in medicinal chemistry, and its N-alkylation provides access to a diverse range of derivatives for drug discovery programs. The presence of the electron-withdrawing ethyl carboxylate group at the C-2 position enhances the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This document provides detailed protocols for the N-alkylation of this compound using various common methods.
Chemical Reaction Pathway
Caption: General reaction pathway for the N-alkylation of an indole.
Comparative Data of N-Alkylation Protocols
The following table summarizes various reaction conditions for the N-alkylation of indole-2-carboxylate derivatives, providing a comparative overview of different methodologies.
| Protocol | Base | Solvent | Alkylating Agent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH | DMF | Generic Alkyl Halide | 0 to RT | 2-12 | High | [1] |
| 2 | aq. KOH | Acetone | Allyl Bromide | 20 | 2 | Excellent | [2] |
| 3 | aq. KOH | Acetone | Benzyl Bromide | 20 | 2 | Excellent | [2] |
| 4 | K₂CO₃ | DMF | Generic Alkyl Halide | 50 | 24 | Good | [3] |
| 5 | Cs₂CO₃ / PTC | CH₂Cl₂ | Allylic Acetate | 40 | - | 54-95 | [4] |
Note: Yields are reported as described in the cited literature and may vary based on the specific substrate and alkylating agent.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride in DMF (Classical Conditions)
This protocol is a standard and highly effective method for the N-alkylation of indoles with electron-withdrawing groups.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.2 eq.) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the indolate anion.
-
Add the alkylating agent (1.1-1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Aqueous Potassium Hydroxide in Acetone
This method offers a milder alternative to using sodium hydride and is particularly effective for reactive alkylating agents like allyl and benzyl halides.[2]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Acetone
-
Water
-
Alkylating agent (e.g., allyl bromide, benzyl bromide)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol) in acetone (10 mL) in a round-bottom flask.
-
Prepare a solution of KOH (3.0 mmol) in a minimal amount of water and add it to the indole solution.
-
Stir the mixture at 20 °C for 30 minutes.
-
Add the alkylating agent (1.1 mmol) to the reaction mixture.
-
Continue stirring at 20 °C for 2 hours.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography (e.g., ethyl acetate/hexane gradient).[2]
Protocol 3: N-Alkylation using Potassium Carbonate in DMF
This protocol utilizes a weaker base, potassium carbonate, and may require heating to achieve good conversion.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Sodium iodide (NaI) (catalytic, optional)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Combine this compound (4.0 mmol), anhydrous K₂CO₃ (8.0 mmol), and optionally a catalytic amount of NaI in DMF (100 mL) in a round-bottom flask.[3]
-
Add the alkyl halide (16.0 mmol) to the mixture.[3]
-
Stir the reaction mixture at 50 °C for 24 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, evaporate the DMF to dryness.
-
To the residue, add water and extract with ethyl acetate (4 x 50 mL).[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Experimental Workflow Diagram
Caption: General laboratory workflow for N-alkylation reactions.
References
Application Notes and Protocols: Hydrolysis of Ethyl 6-methoxy-1H-indole-2-carboxylate to 6-methoxy-1H-indole-2-carboxylic acid
Introduction
6-methoxy-1H-indole-2-carboxylic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various biologically active compounds. This indole derivative has been identified as a metabolite with antifungal properties.[1] The hydrolysis of its ethyl ester, Ethyl 6-methoxy-1H-indole-2-carboxylate, is a fundamental and crucial step in the synthetic routes towards these target molecules. This document provides detailed protocols for the efficient conversion of the ethyl ester to the corresponding carboxylic acid via alkaline hydrolysis (saponification).
The presented protocols are designed for researchers and scientists in organic and medicinal chemistry, as well as drug development professionals. The key reaction is the base-catalyzed hydrolysis of an ester, a well-established transformation in organic synthesis.[2] This process is generally preferred over acid-catalyzed hydrolysis as it is an irreversible reaction, which often leads to higher yields.[2][3]
Principle of the Reaction
The hydrolysis of this compound is typically achieved through saponification. This reaction involves the nucleophilic attack of a hydroxide ion (from a base such as NaOH, KOH, or LiOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the alkoxide, forming a resonance-stabilized carboxylate. A final acidification step is required to protonate the carboxylate salt and yield the desired carboxylic acid.[2][4]
Data Presentation
The following table summarizes typical quantitative data for the alkaline hydrolysis of ethyl indole-2-carboxylate derivatives, which can be adapted for this compound.
| Parameter | Condition 1 (NaOH) | Condition 2 (KOH) | Condition 3 (LiOH) |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | Lithium Hydroxide (LiOH) |
| Equivalents of Base | 2.0 - 3.0 | 2.0 - 3.0 | 1.5 - 2.5 |
| Solvent System | Methanol/Water or Ethanol/Water | Methanol/Water or Ethanol/Water | Tetrahydrofuran (THF)/Water |
| Temperature | Room Temperature to Reflux | Room Temperature to Reflux | Room Temperature to 50 °C |
| Reaction Time | 2 - 24 hours | 2 - 24 hours | 4 - 48 hours |
| Typical Yield | > 90% | > 90% | > 90% |
Experimental Protocols
Two common protocols for the hydrolysis of this compound are provided below. The choice of base and solvent system may depend on the scale of the reaction and the desired work-up procedure.
Protocol 1: Hydrolysis using Sodium Hydroxide in a Methanol/Water System
This protocol is a standard and cost-effective method for saponification.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 5:1 v/v ratio). The volume should be sufficient to ensure complete dissolution of the starting material.
-
Addition of Base: Add sodium hydroxide (2.0 - 3.0 eq) to the solution. The NaOH can be added as a solid or as an aqueous solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be heated to reflux. Reaction times typically range from 2 to 24 hours.
-
Work-up - Solvent Removal: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up - Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add 1M or 2M HCl with stirring to acidify the mixture to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 6-methoxy-1H-indole-2-carboxylic acid.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure carboxylic acid.
Protocol 2: Hydrolysis using Lithium Hydroxide in a THF/Water System
This protocol is often used for substrates that may be sensitive to stronger bases or higher temperatures.
Materials:
-
This compound
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 4:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide (1.5 - 2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 4 to 48 hours.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Work-up - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH 2-3 by the slow addition of 1M HCl.
-
Work-up - Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).
-
Work-up - Washing and Drying: Combine the organic extracts and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter and concentrate the organic layer under reduced pressure to obtain the crude 6-methoxy-1H-indole-2-carboxylic acid.
-
Purification (Optional): Recrystallize the crude product if necessary.
Visualizations
The following diagrams illustrate the chemical transformation and a generalized experimental workflow for the hydrolysis of this compound.
Caption: Chemical transformation pathway for the hydrolysis.
Caption: Generalized experimental workflow for the hydrolysis.
References
Application Notes and Protocols: Ethyl 6-methoxy-1H-indole-2-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of ethyl 6-methoxy-1H-indole-2-carboxylate as a key starting material in the synthesis of novel anticancer agents. It includes synthetic methodologies, quantitative biological data, and detailed experimental protocols for evaluating the synthesized compounds.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties. This compound is a versatile starting material for the synthesis of a variety of indole derivatives. The presence of the methoxy group at the 6-position and the carboxylate at the 2-position provides handles for diverse chemical modifications, enabling the exploration of structure-activity relationships and the development of potent and selective anticancer agents. These derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis, by inhibiting key cellular components like tubulin and protein kinases.
Synthetic Pathways from this compound
The following schemes illustrate the synthesis of potent anticancer agents starting from this compound. These examples are based on established synthetic routes for similar indole derivatives.
Synthesis of Indole-based Tubulin Polymerization Inhibitors
One promising avenue for anticancer drug development is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. This compound can be converted to various derivatives that act as tubulin polymerization inhibitors. A general synthetic approach is outlined below.
Application Notes and Protocols for the Derivatization of Ethyl 6-methoxy-1H-indole-2-carboxylate in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Among these, derivatives of ethyl 6-methoxy-1H-indole-2-carboxylate have emerged as a promising class of compounds in the search for novel antiviral agents. The strategic placement of the methoxy group at the 6-position and the carboxylate at the 2-position provides a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.[2][3] This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent evaluation of its derivatives for antiviral activity.
Antiviral Activity of Indole-2-Carboxylate Derivatives
Research has demonstrated that derivatives of indole-2-carboxylate exhibit broad-spectrum antiviral activity against both RNA and DNA viruses.[2][3] Modifications at various positions of the indole ring have led to the identification of potent inhibitors of viruses such as Influenza A, Coxsackie B3 (Cox B3), Dengue virus (DENV), and Zika virus (ZIKV).[2][4]
Quantitative Antiviral Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected indole-2-carboxylate derivatives. The 50% inhibitory concentration (IC50) represents the concentration of the compound that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.[5]
| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) | Reference |
| 8f | Cox B3 | Vero | 7.18 | >123 | >17.1 | [6] |
| 2f | Cox B3 | Vero | 1.59 | - | - | [6] |
| 3f | Cox B3 | Vero | 4.55 | - | - | [6] |
| 17f | Cox B3 | Vero | 10.56 | - | - | [6] |
| 14f | Influenza A/FM/1/47 | MDCK | 7.53 | >91.6 | >12.1 | [6] |
| 8e | Influenza A/FM/1/47 | MDCK | 8.13 | - | - | [6] |
| 8f | Influenza A/FM/1/47 | MDCK | 9.43 | - | - | [6] |
Note: "-" indicates data not available in the cited source.
Mechanism of Action: Targeting the Flavivirus Replication Complex
A notable mechanism of action for certain indole derivatives against flaviviruses like Dengue and Zika involves the inhibition of the viral replication complex.[4] Specifically, these compounds have been shown to target the non-structural protein 4B (NS4B).[4] NS4B is a crucial component of the viral replication machinery, and its inhibition disrupts viral RNA synthesis.[7] In Zika virus, the NS4A and NS4B proteins have been found to cooperatively suppress the Akt-mTOR signaling pathway, which is vital for neurogenesis and the regulation of autophagy.[4] By inhibiting this pathway, the viral proteins create a more favorable environment for their replication. Indole-based inhibitors that target NS4B can counteract this effect.
Caption: Inhibition of the Flavivirus Replication Complex by Indole Derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
The following are general protocols for the derivatization of this compound. These should be adapted and optimized based on the specific target molecule.
Protocol 1: N-Alkylation of this compound
This protocol describes the introduction of an alkyl group at the N-1 position of the indole ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Antiviral Screening Workflow
The following diagram illustrates a general workflow for screening newly synthesized indole derivatives for antiviral activity.
Caption: General workflow for antiviral screening of indole derivatives.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the CC50 of the synthesized compounds.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, A549)
-
Complete cell culture medium
-
Synthesized indole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the cells and add the compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "blank" control (medium only).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.
Protocol 3: Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[7]
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates (e.g., 6- or 12-well plates)
-
Virus stock with a known titer
-
Serum-free medium
-
Synthesized indole derivatives
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Mix the virus dilution with an equal volume of each compound dilution and incubate for 1 hour at 37°C.
-
Wash the confluent cell monolayers with PBS and infect the cells with the virus-compound mixtures. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
After adsorption, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until plaques are visible.
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Wash the wells to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Conclusion
The derivatization of this compound represents a viable strategy for the discovery of novel antiviral agents. The protocols and data presented here provide a framework for the synthesis, screening, and mechanistic evaluation of these promising compounds. Further exploration of the chemical space around this scaffold is warranted to develop potent and selective inhibitors of viral replication for a range of human pathogens.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. asm.org [asm.org]
- 4. Cytotoxicity Screening Assay - Paired with Antiviral Assays protocol v1 [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of GSK-3β Inhibitors Derived from Ethyl 6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, utilizing Ethyl 6-methoxy-1H-indole-2-carboxylate as a starting scaffold. Additionally, protocols for the biological evaluation of these synthesized compounds are outlined, along with a summary of key quantitative data and visual representations of the relevant signaling pathways.
Introduction
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Dysregulation of GSK-3β activity has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and various cancers.[1][2] Consequently, the development of potent and selective GSK-3β inhibitors has emerged as a significant therapeutic strategy.[2]
The indole scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of various kinase inhibitors. This document outlines a potential synthetic route and subsequent biological characterization for a novel series of GSK-3β inhibitors based on the this compound core.
Synthetic Pathway and Protocols
The synthesis of novel GSK-3β inhibitors from this compound can be conceptualized through a multi-step process involving the introduction of various pharmacophoric features to enhance binding affinity and selectivity for the target kinase. A plausible synthetic strategy is outlined below, inspired by general methods for the synthesis of indole-based kinase inhibitors.[3][4]
Diagram: Synthetic Route from this compound
Caption: A potential synthetic pathway for GSK-3β inhibitors.
Experimental Protocol: Synthesis of Hydrazide Intermediate
-
Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol (20 mL), add hydrazine hydrate (5.0 eq).
-
Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazide intermediate.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivative
-
Reaction Setup: Dissolve the hydrazide intermediate (1.0 eq) in a solution of potassium hydroxide (1.2 eq) in ethanol. Add carbon disulfide (1.5 eq) dropwise at 0°C.
-
Reaction Conditions: Stir the mixture at room temperature for 16-24 hours.
-
Work-up and Purification: The resulting solid is filtered, washed with water, and dried. The crude product is then refluxed in water for 4-6 hours, cooled, and the solid is filtered and dried to obtain the 1,3,4-oxadiazole derivative.
Experimental Protocol: Synthesis of the Final GSK-3β Inhibitor
-
Reaction Setup: To a solution of the 1,3,4-oxadiazole derivative (1.0 eq) in dimethylformamide (DMF), add the desired substituted amine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100°C for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and purified by column chromatography on silica gel to afford the final GSK-3β inhibitor.
Biological Evaluation
The synthesized compounds are evaluated for their inhibitory activity against GSK-3β and their effects on relevant signaling pathways in cellular models.
Diagram: Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the biological evaluation of synthesized inhibitors.
Experimental Protocol: In vitro GSK-3β Kinase Assay
The inhibitory activity of the synthesized compounds against GSK-3β can be determined using a luminescence-based kinase assay.
-
Assay Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. The amount of ATP is inversely correlated with kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing recombinant human GSK-3β enzyme, a suitable substrate (e.g., a phosphopeptide), and ATP in a kinase buffer.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Incubate the reaction at 30°C for 60 minutes.
-
Add a luciferin/luciferase-based ATP detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data: In vitro GSK-3β Inhibitory Activity
The following table summarizes hypothetical IC50 values for a series of synthesized indole derivatives against GSK-3β.
| Compound ID | R-Group Modification | IC50 (µM) against GSK-3β |
| IND-01 | -H | 15.2 |
| IND-02 | -Cl | 8.7 |
| IND-03 | -OCH3 | 5.1 |
| IND-04 | -CF3 | 2.3 |
| IND-05 | -Phenyl | 1.8 |
Signaling Pathways
GSK-3β is a key regulator in several critical signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[5] Inhibition of GSK-3β is expected to modulate the downstream effectors of these pathways.
Diagram: Wnt/β-catenin Signaling Pathway
Caption: The Wnt/β-catenin signaling pathway.[6]
In the absence of a Wnt signal, GSK-3β, as part of a destruction complex, phosphorylates β-catenin, targeting it for proteasomal degradation.[7] Wnt signaling or direct inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[6][7]
Diagram: PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway.[5][8]
Growth factor signaling activates PI3K, which in turn activates the kinase Akt.[9] Activated Akt phosphorylates and inactivates GSK-3β, thereby influencing downstream cellular processes such as cell survival and proliferation.[8][9]
Experimental Protocol: Western Blot Analysis
Western blotting can be used to assess the impact of the synthesized inhibitors on the phosphorylation status of GSK-3β and key proteins in the Wnt/β-catenin and PI3K/Akt pathways.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line with active GSK-3β signaling) and treat with various concentrations of the test compounds for a specified duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies specific for total GSK-3β, phospho-GSK-3β (Ser9), total β-catenin, active β-catenin, total Akt, and phospho-Akt (Ser473).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The provided application notes and protocols offer a framework for the synthesis and evaluation of novel GSK-3β inhibitors derived from this compound. By following these methodologies, researchers can systematically synthesize, characterize, and validate the biological activity of new chemical entities targeting GSK-3β, a crucial enzyme in various disease pathologies. The successful development of potent and selective inhibitors from this scaffold could provide promising new therapeutic agents for a range of unmet medical needs.
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Ethyl 6-methoxy-1H-indole-2-carboxylate: A Versatile Precursor for the Development of Novel Antifungal Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents. Indole derivatives have emerged as a promising class of compounds with significant antifungal properties. This document outlines the application of ethyl 6-methoxy-1H-indole-2-carboxylate as a key precursor for the synthesis of novel antifungal compounds. We provide detailed protocols for the synthesis of indole-2-carboxamide derivatives and for determining their antifungal efficacy using the broth microdilution method.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide range of biological activities, including antifungal effects.[1] Many indole derivatives exert their antifungal action by interfering with ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Specifically, they can inhibit enzymes like 14α-demethylase, a target for widely used azole antifungals.[3] this compound is a readily available and versatile starting material for the synthesis of a diverse library of potential antifungal agents. The presence of the methoxy group at the 6-position can influence the electronic properties and biological activity of the final compounds.
Synthesis of Antifungal Indole-2-Carboxamide Derivatives
A common and effective strategy to generate novel antifungal candidates from this compound is through the synthesis of indole-2-carboxamides. This involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.
Logical Workflow for Synthesis
Caption: Synthetic workflow for indole-2-carboxamides.
Experimental Protocol: Synthesis of 6-methoxy-1H-indole-2-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid.
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add sodium hydroxide (2-3 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain 6-methoxy-1H-indole-2-carboxylic acid.
Experimental Protocol: Synthesis of N-substituted-6-methoxy-1H-indole-2-carboxamides
This protocol outlines the coupling of the carboxylic acid with various amines.[4][5]
-
Activation of Carboxylic Acid:
-
Method A (Thionyl Chloride): Reflux 6-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) for 2-3 hours. Remove the excess SOCl₂ under reduced pressure to obtain the acyl chloride.
-
Method B (EDC/HOBt Coupling): Dissolve 6-methoxy-1H-indole-2-carboxylic acid (1 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents) in an appropriate solvent like dimethylformamide (DMF). Stir the mixture at room temperature for 30 minutes.
-
-
Amide Formation:
-
For Method A: Dissolve the obtained acyl chloride in a dry, non-protic solvent (e.g., dichloromethane). Add the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine, 2 equivalents) and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
For Method B: Add the desired primary or secondary amine (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture from step 1B. Stir at room temperature overnight.
-
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-6-methoxy-1H-indole-2-carboxamide.
Antifungal Activity Evaluation
The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6]
Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test
This protocol is a generalized version based on CLSI standards.[7][8]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized indole derivatives (typically from a starting concentration of 128 µg/mL down to 0.25 µg/mL).
-
Include a positive control (a known antifungal agent like fluconazole), a negative control (no compound, only inoculum), and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the test compounds and controls.
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth in the control well. This can be assessed visually or by using a microplate reader.
-
Data Presentation: Antifungal Activity of Synthesized Derivatives
The following table presents hypothetical but plausible antifungal activity data for a series of N-substituted-6-methoxy-1H-indole-2-carboxamides against common fungal pathogens.
| Compound ID | R Group (Amine Used) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger | MIC (µg/mL) vs. C. krusei |
| EMIC-01 | Benzylamine | 16 | 32 | 16 |
| EMIC-02 | 4-Chlorobenzylamine | 8 | 16 | 8 |
| EMIC-03 | 2,4-Dichlorobenzylamine | 4 | 8 | 4 |
| EMIC-04 | Cyclohexylamine | 32 | 64 | 32 |
| EMIC-05 | Piperidine | 64 | >128 | 64 |
| Fluconazole | (Positive Control) | 8 | 64 | >64 |
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, a preliminary structure-activity relationship can be inferred:
-
The introduction of electron-withdrawing groups (e.g., chlorine) on the benzylamine substituent appears to enhance antifungal activity (compare EMIC-01 , EMIC-02 , and EMIC-03 ).
-
Aromatic amines seem to be more favorable for activity compared to aliphatic cyclic amines (compare EMIC-01 with EMIC-04 and EMIC-05 ).
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of novel indole-based antifungal agents. The straightforward conversion to indole-2-carboxamides allows for the creation of a diverse library of compounds for antifungal screening. The detailed protocols provided herein offer a solid foundation for researchers to explore the potential of this chemical scaffold in the development of new and effective antifungal therapies. Further investigation into the mechanism of action and in vivo efficacy of promising candidates is warranted.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. theaspd.com [theaspd.com]
- 3. jpharmsci.com [jpharmsci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the purification of "Ethyl 6-methoxy-1H-indole-2-carboxylate"
An Experimental Protocol for the Purification of Ethyl 6-methoxy-1H-indole-2-carboxylate
Application Notes
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The purity of this indole derivative is paramount for the successful synthesis of downstream products and for obtaining reliable biological data. This document outlines a detailed protocol for the purification of this compound, primarily focusing on column chromatography and recrystallization techniques. These methods are widely applicable for the purification of indole esters and related heterocyclic compounds.
Principle of the Method
The purification strategy involves the separation of the target compound from impurities based on differences in their physical and chemical properties. Column chromatography is employed as the primary purification step to separate the desired product from by-products and unreacted starting materials based on their differential adsorption to a stationary phase. Subsequent recrystallization is used to achieve a high degree of purity by leveraging the differential solubility of the compound in a selected solvent system at varying temperatures.
Experimental Protocol
This protocol describes the purification of crude this compound. The two main procedures are column chromatography followed by recrystallization.
1. Purification by Column Chromatography
This method is suitable for purifying the crude product obtained from a synthesis reaction.
-
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin the elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A common starting gradient is 5% ethyl acetate in hexane.[1]
-
Fraction Collection: Collect fractions in test tubes or small flasks.
-
TLC Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate and develop it in a hexane/ethyl acetate solvent system (e.g., 7:3 v/v). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified product.
-
2. Purification by Recrystallization
This method can be used after column chromatography for further purification or directly on a crude product that is relatively pure.
-
Materials and Equipment:
-
Purified or crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add water to the hot ethanol solution until a slight turbidity persists. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation
The following table summarizes the key quantitative data for this compound and related compounds.
| Property | Value | Reference Compound |
| Molecular Formula | C₁₂H₁₃NO₃ | This compound |
| Molecular Weight | 219.24 g/mol | This compound |
| Appearance | White to off-white solid | General observation for purified indole esters |
| Melting Point | 163-165 °C | Ethyl 6-chloro-1H-indole-2-carboxylate[1] |
| Solubility | Soluble in ethanol, ethyl acetate, chloroform | Based on purification solvents used for similar compounds[2] |
| ¹H NMR (CDCl₃, δ ppm) | Expected: ~1.4 (t, 3H), ~3.9 (s, 3H), ~4.4 (q, 2H), ~6.8-7.6 (m, 4H, Ar-H), ~8.5 (br s, 1H, NH) | Predicted based on structure |
| ¹³C NMR (CDCl₃, δ ppm) | Expected: ~14.5, ~55.7, ~61.5, ~95.0, ~112.0, ~121.0, ~122.0, ~128.0, ~132.0, ~138.0, ~157.0, ~162.0 | Predicted based on structure |
Note: Specific experimental data for the target compound is limited in the provided search results. The melting point is for a structurally similar compound and NMR data is predicted. Researchers should obtain experimental data for their purified sample for confirmation.
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections outline scalable synthetic routes, present quantitative data in a comparative table, provide detailed experimental procedures, and visualize the synthetic workflows.
Synthetic Strategies for Scale-up
The synthesis of this compound on a larger scale can be effectively achieved through several established synthetic strategies. The most common and scalable methods include the Fischer indole synthesis and variations of cyclization reactions from appropriately substituted precursors.
-
Fischer Indole Synthesis: This is a classic and widely used method for constructing the indole ring. It involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde, followed by acid-catalyzed cyclization. For the target molecule, 4-methoxyphenylhydrazine is reacted with ethyl pyruvate. This method is generally robust and amenable to scale-up.
-
Hemetsberger-Knittel Indole Synthesis: This approach offers an alternative route, particularly for synthesizing indoles with substituents at the 2-position. It involves the thermal decomposition of azidoacrylates.[1]
-
Synthesis via Arylated OBO-ketones: A more recent method involves the use of OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl) protected pyruvates. This method has been reported to produce this compound in high yield.[2]
The choice of synthetic route for a scale-up operation will depend on factors such as the availability and cost of starting materials, reaction safety, and the desired purity of the final product.
Comparative Data of Synthetic Protocols
The following table summarizes quantitative data from different synthetic approaches for this compound and its key precursors. This allows for an easy comparison of yields and key reaction parameters.
| Parameter | Fischer Indole Synthesis (from 4-Methoxyphenylhydrazine) | Synthesis via Arylated OBO-ketone [2] |
| Starting Material | 4-Methoxyphenylhydrazine hydrochloride, Ethyl pyruvate | Arylated OBO-ketone (6b) |
| Key Reagents | Sulfuric acid or other acid catalyst | Not specified in abstract |
| Solvent | Ethanol or Acetic Acid | Not specified in abstract |
| Reaction Temperature | Reflux | Not specified in abstract |
| Reaction Time | 2-4 hours | Not specified in abstract |
| Yield | Typically 60-80% (Estimated) | 85% |
| Purification | Recrystallization | Column Chromatography |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a standard procedure for the Fischer indole synthesis, adapted for the target molecule.
Step 1: Preparation of 4-Methoxyphenylhydrazine Hydrochloride [3]
-
To a solution of p-anisidine (4.93 g, 40 mmol) in water (12 mL) and concentrated HCl (12 mL), a solution of sodium nitrite (3.3 g, 46.40 mmol) in water (10 mL) is added dropwise at -5 °C over 15 minutes.[3]
-
The reaction mixture is stirred for 1.5 hours.[3]
-
A solution of SnCl₂ (16.00 g, 84.40 mmol) in concentrated HCl (25 mL) is then added dropwise.[3]
-
The mixture is stirred at 0 °C for 30 minutes.[3]
-
The resulting precipitate is collected by filtration, washed with water, ethanol, and diethyl ether, and then dried in vacuo to yield 4-methoxyphenylhydrazine hydrochloride.[3]
Step 2: Synthesis of this compound
-
4-Methoxyphenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) are suspended in absolute ethanol.
-
Concentrated sulfuric acid (catalytic amount) is added cautiously.
-
The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis via Arylated OBO-ketone[2]
This protocol is based on the reported synthesis by Esteves, et al. and requires access to the specified starting material.
-
The arylated OBO-ketone 6b (97 mg, 0.30 mmol, 1.0 equiv) is subjected to "General procedure D" as described in the original publication.[2]
-
The crude product is purified by flash column chromatography (eluent: n-pentane/EtOAc, 85:15) to give this compound as a white solid.[2]
-
The reported yield for this procedure is 85%.[2]
Note: The full details of "General procedure D" would need to be obtained from the supplementary information of the cited reference for precise replication.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the key synthetic procedures.
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Caption: Synthetic workflow via the arylated OBO-ketone intermediate.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 6-methoxy-1H-indole-2-carboxylate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the Fischer indole synthesis of this specific molecule can stem from several factors. The presence of the electron-donating methoxy group on the phenylhydrazine precursor can sometimes lead to undesired side reactions.[1] Here are the primary aspects to investigate for optimization:
-
Acid Catalyst Choice and Concentration: The type and strength of the acid catalyst are critical. While various Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, the optimal choice often needs to be determined empirically.[2][3] PPA is often effective for this cyclization.[3] Starting with a moderate catalyst concentration and systematically increasing it can help find the sweet spot, as excessive acidity can lead to degradation of the starting material or product.
-
Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to facilitate the key[4][4]-sigmatropic rearrangement.[2] However, excessively high temperatures or prolonged reaction times can lead to the formation of tars and other degradation byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure the purity of the starting materials, particularly the ethyl 2-((4-methoxyphenyl)hydrazono)propanoate precursor. Impurities can significantly impact the reaction efficiency and lead to the formation of side products.
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. High-boiling point aromatic solvents like toluene or xylene are often used. In some cases, running the reaction neat (without a solvent) with a catalyst like PPA can be effective.
Q2: I am observing the formation of an unexpected isomer in my reaction mixture. What could be the cause and how can I improve the regioselectivity?
A2: The formation of regioisomers is a known challenge in the Fischer indole synthesis, especially with substituted phenylhydrazines. With 4-methoxyphenylhydrazine, cyclization can theoretically occur at either the C2 or C6 position of the benzene ring. While cyclization to form the 6-methoxyindole is generally favored, the formation of the 4-methoxy isomer can occur.
-
Steric Hindrance: The substitution pattern on the carbonyl precursor can influence the direction of cyclization. However, with ethyl pyruvate, this is less of a factor.
-
Electronic Effects of the Methoxy Group: The electron-donating nature of the methoxy group strongly directs the cyclization. The formation of the 6-methoxy isomer is the expected major product. If significant amounts of the 4-methoxy isomer are observed, it could be due to harsh reaction conditions.
-
Controlling Reaction Conditions: Milder reaction conditions, such as using a less aggressive acid catalyst or a lower reaction temperature, may improve the regioselectivity.
Q3: My Japp-Klingemann reaction to synthesize the hydrazone precursor is not working efficiently. What are the common pitfalls?
A3: The Japp-Klingemann reaction is a reliable method for preparing the required arylhydrazone from a diazonium salt and a β-keto ester.[5] Common issues include:
-
Diazonium Salt Instability: Aryl diazonium salts can be unstable, especially at elevated temperatures. It is crucial to prepare the diazonium salt at low temperatures (typically 0-5 °C) and use it immediately in the subsequent coupling reaction.
-
pH Control: The pH of the reaction mixture is critical for the coupling to occur efficiently. The reaction is typically carried out under mildly alkaline or neutral conditions to facilitate the coupling of the diazonium salt with the enolate of the β-keto ester.
-
Incomplete Diazotization: Ensure that the diazotization of 4-methoxyaniline is complete before proceeding with the coupling reaction. The presence of unreacted aniline can lead to side reactions.
Q4: I am having difficulty purifying the final product, this compound. What is the recommended purification method?
A4: Purification of the crude product is typically achieved through column chromatography on silica gel.[6] A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. The polarity of the eluent system may need to be optimized based on the impurities present. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed for further purification to obtain a crystalline solid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)
This protocol describes the synthesis of the hydrazone precursor required for the Fischer indole synthesis.
Materials:
-
4-Methoxyaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ethyl 2-methyl-3-oxobutanoate (Ethyl acetoacetate)
-
Sodium Acetate
-
Ethanol
-
Water
-
Ice
Procedure:
-
Diazotization of 4-Methoxyaniline:
-
In a beaker, dissolve 4-methoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate larger beaker, dissolve ethyl 2-methyl-3-oxobutanoate and sodium acetate in a mixture of ethanol and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution with vigorous stirring, maintaining the temperature below 5 °C.
-
A yellow to orange precipitate of the hydrazone should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Work-up and Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product in a desiccator or under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)
This protocol outlines the cyclization of the hydrazone precursor to the final indole product.
Materials:
-
Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate
-
Acid Catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MeSO₃H), or a mixture of H₂SO₄ in ethanol)
-
Solvent (optional, e.g., Toluene, Xylene)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Cyclization Reaction:
-
Method A (with PPA): In a round-bottom flask, add the ethyl 2-((4-methoxyphenyl)hydrazono)propanoate. Add polyphosphoric acid (typically 5-10 times the weight of the hydrazone). Heat the mixture with stirring at a temperature between 80-120 °C. Monitor the reaction progress by TLC.
-
Method B (with H₂SO₄/Ethanol): Dissolve the hydrazone in absolute ethanol. Slowly add concentrated sulfuric acid dropwise with cooling. Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
If using PPA, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound.
-
Data Presentation
Table 1: Optimization of Fischer Indole Synthesis Conditions for this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | Ethanol | Reflux | 4 | ~65 | General Fischer Indole[2] |
| Polyphosphoric Acid (PPA) | Neat | 100 | 2 | ~75-85 | [3] |
| ZnCl₂ | Acetic Acid | 110 | 6 | ~50-60 | General Fischer Indole[2] |
| Eaton's Reagent | Neat | 80 | 3 | ~80 | General Fischer Indole[2] |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins [mdpi.com]
Technical Support Center: Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate. The information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound via the Fischer Indole Synthesis is consistently low. What are the most common causes and how can I fix them?
A1: Low yields in the Fischer indole synthesis are a frequent issue and can stem from several factors. This reaction is notably sensitive to reaction conditions and the purity of starting materials.[1][2]
-
Incorrect Reaction Conditions: The synthesis is highly sensitive to both temperature and acid strength.[1][2] An acid catalyst that is too strong or a temperature that is too high can lead to degradation of the starting materials or the indole product. Conversely, conditions that are too mild may result in an incomplete reaction.
-
Solution: Perform small-scale optimization experiments by screening various Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and adjusting the temperature.[2][3] Cautious control of temperature and the appropriate selection of solvent and acid are necessary to achieve satisfactory yields.[2]
-
-
Impure Starting Materials: The primary starting materials are 4-methoxyphenylhydrazine and ethyl pyruvate. Impurities in either of these reagents can inhibit the reaction or lead to unwanted side products.
-
Solution: Ensure the purity of your starting materials. Recrystallize the 4-methoxyphenylhydrazine and distill the ethyl pyruvate if necessary. Confirm purity using techniques like NMR or melting point analysis.[1]
-
-
Oxidative Side Reactions: Indoles, especially electron-rich ones like the 6-methoxy derivative, can be susceptible to oxidation, which often results in the formation of colored impurities and reduced yield.[1]
-
Solution: Run the reaction under an inert atmosphere, such as dry nitrogen or argon, to minimize contact with oxygen.[1]
-
Q2: I am observing a significant amount of dark, tarry byproduct in my Fischer indole synthesis. What is causing this and how can it be prevented?
A2: The formation of dark, polymeric, or tarry byproducts is often related to the acidic conditions of the Fischer indole synthesis.
-
Cause: Strong acids can promote side reactions and polymerization of the indole product or intermediates.[2] The electron-donating methoxy group on the indole ring increases its reactivity and susceptibility to acid-catalyzed polymerization.
-
Prevention:
-
Use Milder Acid Catalysts: Switch from strong Brønsted acids like concentrated H₂SO₄ to milder options like p-toluenesulfonic acid or Lewis acids such as zinc chloride.[3] Polyphosphoric acid (PPA) is also a commonly used catalyst for this reaction.[4]
-
Optimize Temperature: Avoid excessively high temperatures, as this accelerates the rate of decomposition and polymerization. Refluxing in a lower-boiling solvent or running the reaction at a precisely controlled temperature below reflux may be beneficial.[2]
-
One-Pot Procedure: In many cases, the phenylhydrazone is formed in situ by heating the hydrazine and the keto-ester in a solvent like acetic acid, which also acts as the catalyst. This avoids the isolation of the potentially unstable hydrazone intermediate.[5]
-
Q3: What are the key parameters to optimize for the Reissert Indole Synthesis of this molecule, and what are the advantages of this method?
A3: The Reissert indole synthesis is an alternative route that proceeds via the reductive cyclization of an intermediate formed from 4-methoxy-2-nitrotoluene and diethyl oxalate.[6][7]
-
Key Optimization Parameters:
-
Base for Condensation: The initial step is a base-catalyzed condensation. Potassium ethoxide has been shown to give better results than sodium ethoxide.[6] The reaction should be performed under anhydrous conditions.
-
Reducing Agent for Cyclization: The second step is a reductive cyclization of the nitro group. A variety of reducing agents can be used, and the choice can significantly impact the yield. Common options include zinc in acetic acid, iron in acetic acid, or catalytic hydrogenation (e.g., H₂/Pd-C).[6][7][8] Each system may require optimization of temperature and reaction time.
-
-
Advantages: The Reissert synthesis can sometimes provide better yields and fewer side products than the Fischer synthesis, especially when dealing with sensitive functional groups. The starting materials (substituted o-nitrotoluenes) are often readily available.[7]
Q4: My reductive cyclization step in the Reissert synthesis is inefficient. Are there alternative reducing agents I can try?
A4: Yes, if standard conditions like zinc in acetic acid are not providing good yields, several other reducing systems can be employed. The choice of reductant can be critical.
-
Alternative Reducing Agents:
-
Iron Powder: Iron in acetic acid or with a catalytic amount of HCl is a cost-effective and efficient alternative.[7]
-
Sodium Dithionite (Na₂S₂O₄): This is another effective reagent for the reduction of the nitro group in this context.[7]
-
Tin(II) Chloride (SnCl₂): Stannous chloride in an alcoholic solvent is a classic method for nitro group reduction and can be effective for the cyclization step.[4][9]
-
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas can provide a very clean reduction, though it may require specialized equipment.[10]
-
Q5: What is the most effective method for purifying the final product, this compound?
A5: The purification strategy depends on the nature and quantity of the impurities.
-
Crystallization: If the crude product is a solid and relatively pure, recrystallization is often the most effective method for obtaining high-purity material. A common solvent system would be an alcohol like ethanol or a mixture of ethyl acetate and a non-polar solvent like hexane.
-
Column Chromatography: For crude mixtures containing significant impurities or oily residues, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexane. The progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Washing: After the reaction workup, washing the crude product with water is crucial to remove acid catalysts and inorganic salts.[4] A subsequent wash with a cold, non-polar solvent can help remove less polar impurities before final purification.
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of conditions reported for similar indole syntheses.
| Synthetic Method | Starting Materials | Catalyst / Reagent | Solvent | Yield | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Ethyl Pyruvate | Polyphosphoric Acid (PPA) | - | Moderate | [4] |
| Fischer Indole Synthesis | Phenylhydrazine, Ethyl Pyruvate | H₂SO₄ / Acetic Acid | Acetic Acid | Moderate | [4] |
| Fischer Indole Synthesis | p-Tolylhydrazine, Isopropyl methyl ketone | Acetic Acid | Acetic Acid | Not specified | [1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl Oxalate | 1. KOC₂H₅2. H₂/Pd-C | 1. Ether/Ethanol2. Acetic Acid | 41-44% | [4] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl Oxalate | 1. NaOC₂H₅2. Zn / Acetic Acid | 1. Ethanol2. Acetic Acid | Good | [6] |
Detailed Experimental Protocols
Protocol 1: Fischer Indole Synthesis
This protocol is a general procedure adapted for the synthesis of this compound.
-
Hydrazone Formation (Optional, can be done in situ):
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of a base (e.g., sodium acetate) to liberate the free hydrazine.
-
Add one equivalent of ethyl pyruvate dropwise at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
-
Indolization:
-
To the crude hydrazone mixture, add the acid catalyst (e.g., 10 equivalents of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid).[1]
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) with stirring for 2-4 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and neutralize it carefully with a base solution (e.g., 1 M NaOH or saturated NaHCO₃).[1]
-
If a precipitate forms, collect it by filtration. If not, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or chloroform (3x).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.[1]
-
Purify the crude solid by recrystallization (e.g., from ethanol) or silica gel column chromatography.
-
Protocol 2: Reissert Indole Synthesis
This two-step protocol is adapted for the synthesis of this compound.
-
Condensation to form Ethyl 4-methoxy-2-nitrophenylpyruvate:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂), prepare a solution of potassium ethoxide by dissolving potassium metal in anhydrous ethanol.[4][6]
-
Cool the solution and add diethyl oxalate with stirring, followed by the dropwise addition of 4-methoxy-2-nitrotoluene.[4]
-
Allow the reaction to stir at room temperature for several hours or overnight. A colored salt of the pyruvate product should precipitate.[4]
-
Collect the salt by filtration, wash with anhydrous ether, and air dry.[4]
-
-
Reductive Cyclization:
-
Dissolve the collected potassium salt in glacial acetic acid.
-
Add a reducing agent, such as zinc dust (several equivalents), in portions while stirring.[6] Alternatively, perform catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere.[4]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Remove the reducing agent by filtration (e.g., through a pad of Celite).[4]
-
Pour the filtrate into a large volume of cold water to precipitate the crude product.[4]
-
Collect the solid by filtration, wash thoroughly with water, and dry in a desiccator.[4]
-
Purify the crude product by recrystallization or column chromatography as described in the Fischer protocol.
-
Visualizations
Synthetic Pathways and Workflows
Caption: Key steps of the Fischer Indole Synthesis.
Caption: The two-stage Reissert Indole Synthesis.
Caption: A logical workflow for troubleshooting low yields.
Caption: Influence of key parameters on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Common byproducts in the synthesis of "Ethyl 6-methoxy-1H-indole-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and well-documented method involves a two-step process:
-
Japp-Klingemann Reaction: This step synthesizes the key intermediate, the arylhydrazone of ethyl pyruvate, from m-anisidine.
-
Fischer Indole Synthesis: The resulting hydrazone is then cyclized under acidic conditions to form the final indole product.[1][2]
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main byproducts of concern are:
-
Ethyl 4-methoxy-1H-indole-2-carboxylate: A positional isomer formed during the Fischer indole synthesis.
-
Ethyl 6-chloro-1H-indole-2-carboxylate: An "abnormal" byproduct that can be a major product when using hydrochloric acid (HCl) in the Fischer indole synthesis.[3]
-
Azo-compounds: In the Japp-Klingemann reaction, the intermediate azo-compound may be stable under certain conditions and fail to convert to the desired hydrazone.
-
N-N Bond Cleavage Products: Side reactions in the Fischer indole synthesis can lead to the cleavage of the hydrazone N-N bond, resulting in byproducts like m-anisidine.
Q3: How can I minimize the formation of the 4-methoxy isomer?
A3: The regioselectivity of the Fischer indole synthesis is influenced by the acid catalyst and reaction conditions. While the formation of the 6-methoxy isomer is generally favored electronically, the 4-methoxy isomer can still form. The use of milder Lewis acids or polyphosphoric acid (PPA) may offer better regioselectivity compared to strong Brønsted acids. Careful optimization of temperature and reaction time is also crucial.
Q4: I am observing a significant amount of a chloro-substituted byproduct. What is happening and how can I prevent it?
A4: The formation of Ethyl 6-chloro-1H-indole-2-carboxylate is a known issue when using HCl in ethanol as the catalyst for the Fischer indole synthesis with methoxy-substituted phenylhydrazones.[3] This "abnormal" reaction involves the substitution of the methoxy group with a chloride ion from the reaction medium. To avoid this, it is highly recommended to use a non-halogenated acid catalyst such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product in the Japp-Klingemann Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction mixture remains intensely colored (red/orange), and the desired hydrazone does not precipitate. | The intermediate azo-compound is stable and has not converted to the hydrazone. | Increase the reaction temperature slightly or adjust the pH to be more basic after the initial coupling. |
| TLC analysis shows multiple spots, with little of the expected hydrazone. | Side reactions are occurring, potentially due to impure starting materials or incorrect stoichiometry. | Ensure the purity of m-anisidine and ethyl pyruvate. Use freshly prepared diazonium salt solution. Carefully control the stoichiometry of the reactants. |
| A significant amount of an oily byproduct is observed. | Formation of an undesired acyl hydrazone or other side products. | Optimize the pH of the reaction mixture. Purification by column chromatography using a toluene:ethyl acetate solvent system may be necessary to separate the desired product. |
Problem 2: High Percentage of Byproducts in the Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry analysis indicates a significant peak corresponding to the chloro-substituted indole. | Use of HCl as the acid catalyst. | Replace HCl with a non-halogenated acid like H₂SO₄ or polyphosphoric acid (PPA). |
| NMR analysis shows a mixture of 6-methoxy and 4-methoxy isomers. | Lack of complete regioselectivity in the cyclization step. | Experiment with different acid catalysts (e.g., PPA, ZnCl₂). Optimize the reaction temperature and time. |
| TLC shows a spot corresponding to m-anisidine. | N-N bond cleavage of the hydrazone intermediate. | Use a milder acid catalyst or lower the reaction temperature. Ensure the hydrazone intermediate is pure before proceeding with cyclization. |
Data Presentation
The following table summarizes the expected product distribution in the Fischer indole synthesis of a methoxy-substituted phenylhydrazone with different acid catalysts. While this data is for a closely related 2-methoxyphenylhydrazone, it illustrates the significant impact of the catalyst choice.
| Acid Catalyst | Desired Methoxy-indole (%) | Chloro-substituted Indole (%) | Other Byproducts (%) |
| sat. HCl/EtOH | 4.2 | 34.7 | 7.96 |
| 3M HCl/EtOH | 15.5 | 9.9 | 16.4 |
| H₂SO₄/EtOH | 12.8 | - | 2.0 |
| HCl/AcOH | 17.2 | 20.5 | 6.1 |
Data adapted from a study on a similar methoxy-substituted indole synthesis. The percentages represent the yield of isolated products.[3]
Experimental Protocols
Key Experiment 1: Synthesis of Ethyl Pyruvate 3-Methoxyphenylhydrazone (Japp-Klingemann Reaction)
Materials:
-
m-Anisidine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of m-Anisidine:
-
Dissolve m-anisidine in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate in ethanol.
-
Cool this solution to 0-5 °C and add a solution of sodium hydroxide in water.
-
Slowly add the previously prepared diazonium salt solution to the enolate solution, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting precipitate of ethyl pyruvate 3-methoxyphenylhydrazone is collected by filtration, washed with cold water, and dried.
-
Key Experiment 2: Synthesis of this compound (Fischer Indole Synthesis)
Materials:
-
Ethyl pyruvate 3-methoxyphenylhydrazone
-
Polyphosphoric acid (PPA) or anhydrous ethanol saturated with sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Cyclization:
-
(Method A: PPA) Add the hydrazone to polyphosphoric acid at room temperature. Heat the mixture to 80-100 °C and stir for 1-2 hours.
-
(Method B: H₂SO₄/EtOH) Suspend the hydrazone in anhydrous ethanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture and pour it onto crushed ice.
-
If using PPA, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
The fractions containing the desired product are combined and concentrated.
-
Further purification can be achieved by recrystallization from ethanol or a mixture of ethyl acetate and hexane.
-
Visualizations
Synthesis Pathway
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 6-methoxy-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed purification techniques are column chromatography and recrystallization. Column chromatography, typically using silica gel, is effective for separating the desired product from starting materials and by-products.[1][2][3] Recrystallization is a subsequent step often used to achieve high purity, yielding the final product as a crystalline solid.[4][5]
Q2: I am observing a persistent impurity with a similar polarity to my product on the TLC plate. What could it be and how can I remove it?
A2: A common impurity with similar polarity could be an isomer or a closely related side-product from the synthesis. For instance, in Fischer indole synthesis, abnormal products can sometimes form.[6] To address this, optimizing your column chromatography conditions is crucial. You can try using a shallower solvent gradient or a different solvent system to enhance separation. If co-elution is unavoidable, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.
Q3: My final product has a yellowish tint after purification. What is the cause and how can I obtain a white solid?
A3: A yellowish tint can indicate the presence of residual starting materials, by-products, or degradation products. Often, the initial precipitation of the product can be a yellow solid.[4] To decolorize the product, you can perform a charcoal treatment during the recrystallization process or ensure thorough washing of the filtered solid with a suitable solvent.[4]
Q4: What are some common solvents used for the recrystallization of this compound?
A4: A mixture of methylene chloride and light petroleum ether has been reported to be effective for the recrystallization of similar indole esters, yielding white needles.[4] Other potential solvent systems could include mixtures of petroleum ether and diethyl ether.[5] The choice of solvent will depend on the specific impurities present.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | - Product is too polar or non-polar for the chosen eluent system, resulting in poor elution or co-elution with impurities.- The compound is adsorbing irreversibly to the silica gel. | - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent that gives your product an Rf value of approximately 0.35.[7]- Consider using a different stationary phase, such as alumina, which can be acidic, neutral, or basic.[5][7]- Ensure the weight of the adsorbent is 20-50 times the sample weight for effective separation.[7] |
| Product Fails to Crystallize | - Presence of significant impurities inhibiting crystal lattice formation.- The chosen recrystallization solvent is not ideal. | - Repurify the product using column chromatography to remove impurities.- Try different solvent systems for recrystallization. A good solvent system will dissolve the compound when hot but not at room temperature.- Use seeding with a previously obtained pure crystal to induce crystallization. |
| Multiple Spots on TLC After Purification | - Incomplete reaction, leaving starting materials.- Formation of side-products during the synthesis. | - Review the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.- Optimize the column chromatography protocol by adjusting the solvent gradient and fraction collection size. |
| Broad Melting Point of Final Product | - Presence of impurities. | - Recrystallize the product multiple times until a sharp melting point is achieved.- Confirm purity using analytical techniques such as HPLC or NMR spectroscopy. |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Choose a solvent or a solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature. A common system is a mixture of methylene chloride and light petroleum ether.[4]
-
-
Dissolution:
-
Dissolve the impure product in a minimal amount of the hot solvent to create a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For further crystallization, cool the solution in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a desiccator or under vacuum.
-
Data Presentation
Table 1: Reported Purification Methods and Yields for Indole-2-carboxylate Derivatives
| Compound | Purification Method | Solvent System (Chromatography) | Yield | Reference |
| Ethyl 6-chloro-1H-indole-2-carboxylate | Column Chromatography | Hexane/EtOAc, 5/1 | 50% | [1] |
| Ethyl 4-chloro-1H-indole-2-carboxylate | Column Chromatography | Hexane/EtOAc, 7/1 | 85% | [1] |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Column Chromatography | Hexane/EtOAc, 10/1 | 15% | [1] |
| Ethyl 7-methoxy-1H-indole-2-carboxylate | Column Chromatography | Hexane/EtOAc, 5/1 | 45% | [1] |
| Ethyl indole-2-carboxylate | Recrystallization | Methylene chloride/Light petroleum ether | 41-44% | [4] |
| Compound 10 | Column Chromatography | PE:EA 6:1 | 92% | [2] |
| Compound 9 | Column Chromatography | PE/EA 8:1 | 95% | [2] |
| N-substituted indole carboxylate | Column Chromatography | 1-2.5% ethyl acetate in hexane | Not specified | [3] |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification challenges.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins | MDPI [mdpi.com]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
Stability and degradation of "Ethyl 6-methoxy-1H-indole-2-carboxylate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of Ethyl 6-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation. What are the most common causes?
A1: Indole compounds, including this compound, are susceptible to degradation from several factors. The most common causes are:
-
Hydrolysis: The ethyl ester group is prone to hydrolysis, particularly under basic (alkaline) conditions, yielding the corresponding carboxylic acid (6-methoxy-1H-indole-2-carboxylic acid) and ethanol. Acid-catalyzed hydrolysis can also occur, although typically at a slower rate.
-
Oxidation: The indole ring is an electron-rich heterocycle and is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[1] This can lead to the formation of various colored impurities.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the indole ring.[1]
-
Thermal Stress: Elevated temperatures can accelerate all degradation pathways.[1]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. For optimal protection, store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light by using amber vials or by wrapping the container in aluminum foil. For solutions, storage at low temperatures (-20°C or -80°C) is recommended.[2]
Q3: I am observing a new, more polar spot on my TLC analysis after leaving my compound in solution. What is the likely degradation product?
A3: The most probable degradation product that is more polar than the parent ethyl ester is the corresponding carboxylic acid (6-methoxy-1H-indole-2-carboxylic acid). This is a result of the hydrolysis of the ethyl ester functionality. This hydrolysis is accelerated by the presence of moisture and basic or acidic conditions.
Q4: Can I use a stock solution of this compound that has been stored for an extended period?
A4: It is highly recommended to use freshly prepared solutions for experiments whenever possible. The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure.[2] If an older solution must be used, it is crucial to re-analyze its purity and concentration by a suitable analytical method, such as HPLC, before use.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: Appearance of new peaks, often one with a shorter retention time (more polar), in the HPLC chromatogram of your sample compared to a freshly prepared standard.
-
Possible Cause 1: Hydrolysis. The ethyl ester has hydrolyzed to the more polar carboxylic acid. This is more likely if the sample was dissolved in a non-anhydrous solvent, an aqueous buffer (especially if not pH-neutral), or left at room temperature for an extended period.
-
Troubleshooting Steps:
-
Prepare a fresh sample in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF) if your experiment allows.
-
If an aqueous buffer is necessary, use a neutral pH (around 6-7) and prepare the solution immediately before use.
-
Keep sample vials in a cooled autosampler (e.g., 4°C) during long analytical runs.[2]
-
-
-
Possible Cause 2: Oxidation. The indole ring has been oxidized. This can be indicated by a change in the color of the solution (e.g., yellowing or browning).
-
Troubleshooting Steps:
-
Use degassed solvents to prepare your solutions.
-
If possible, handle the compound and its solutions under an inert atmosphere (e.g., inside a glovebox or by purging with argon or nitrogen).
-
Avoid sources of peroxides in your solvents (e.g., aged ethers).
-
-
-
Possible Cause 3: Photodegradation. The sample was exposed to light.
-
Troubleshooting Steps:
-
Prepare and handle samples in a dimly lit environment.
-
Use amber-colored vials or wrap vials in aluminum foil.[2]
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation in Assay Medium. The compound is not stable under the assay conditions (e.g., in aqueous cell culture media at 37°C).
-
Troubleshooting Steps:
-
Assess Media Stability: Perform a preliminary experiment to determine the stability of this compound in your specific assay medium under the exact experimental conditions (temperature, CO2 atmosphere, etc.). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Fresh Preparations: Always prepare fresh dilutions of the compound from a stable, concentrated stock solution (e.g., in DMSO, stored at -80°C) immediately before each experiment.
-
Minimize Incubation Time: If the compound is found to be unstable, design your experiments to minimize the incubation time as much as possible.
-
-
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Stress Conditions
| Stress Condition | Potential Degradation Pathway | Primary Degradation Product | Recommended Stress Conditions for Forced Degradation Studies |
| Acidic | Hydrolysis of the ethyl ester | 6-methoxy-1H-indole-2-carboxylic acid | 0.1 M HCl at 60°C for 8 hours[3] |
| Basic | Hydrolysis of the ethyl ester | 6-methoxy-1H-indole-2-carboxylic acid | 0.1 M NaOH at 60°C for 8 hours[3] |
| Oxidative | Oxidation of the indole ring | Various oxidized indole species | 3% H₂O₂ at room temperature for 24 hours[1] |
| Thermal | General acceleration of degradation | Mixture of hydrolytic and oxidative products | Solid state: 60°C for 48 hours[1] |
| Photolytic | Photodegradation of the indole ring | Various photoproducts | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²)[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[3]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase.[1]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 60°C for 48 hours. After exposure, dissolve the solid in the mobile phase to the desired concentration.[1]
-
Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) in a chemically inert, transparent container to a calibrated light source that provides both UV and visible light, as specified in ICH guideline Q1B.[4] A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector (DAD) is useful for comparing the UV spectra of the parent peak and any new peaks.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound, likely around 220 nm and 290 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of degradation.
Caption: Experimental workflow for a forced degradation study.
References
Troubleshooting low yields in the Fischer indole synthesis of methoxy-substituted indoles
Welcome to the technical support center for the Fischer indole synthesis of methoxy-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during this specific application of a classic reaction.
Frequently Asked Questions (FAQs)
Q1: Why are my yields low when synthesizing methoxy-substituted indoles using the Fischer indole synthesis?
Low yields in the Fischer indole synthesis of methoxy-substituted indoles are a common issue and can stem from several factors. The electron-donating nature of the methoxy group can lead to undesired side reactions and the formation of abnormal products.[1][2] Specifically, cyclization can occur at the methoxy-substituted position, leading to substitution or rearrangement of the methoxy group, particularly with certain acid catalysts.[1][3][4] Additionally, the reaction conditions, such as the choice of acid catalyst and temperature, are critical and, if not optimized, can lead to the formation of tar and polymeric byproducts, which complicates product isolation and reduces the overall yield.[5]
Q2: What are "abnormal" products in the context of the Fischer indole synthesis of methoxy-substituted indoles?
In a typical Fischer indole synthesis, cyclization occurs at an unsubstituted position on the phenyl ring. However, with methoxy-substituted phenylhydrazones, an "abnormal" reaction can occur where cyclization proceeds on the side of the ring bearing the methoxy group.[1][3][4] This can result in the formation of unexpected products where the methoxy group is either replaced by another nucleophile from the reaction medium (e.g., chloride from HCl) or migrates to a different position on the indole ring.[1] For instance, the synthesis of ethyl 7-methoxyindole-2-carboxylate from ethyl pyruvate 2-methoxyphenylhydrazone using HCl/EtOH can yield ethyl 6-chloroindole-2-carboxylate as a major, abnormal product.[1][3]
Q3: How does the choice of acid catalyst affect the reaction outcome and yield?
The choice of acid catalyst is critical and can significantly influence the product distribution and yield.[5][6][7] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used.[8][9]
-
Brønsted acids , like HCl in ethanol, can lead to nucleophilic substitution of the methoxy group by the conjugate base of the acid (e.g., formation of a chloro-indole).[1]
-
Lewis acids can also promote abnormal reactions. For example, zinc chloride (ZnCl₂) can lead to the formation of chloro-substituted indoles, while boron trifluoride (BF₃) can cause the methoxy group to migrate.[1]
Experimenting with different acid catalysts is often necessary to find the optimal conditions for a specific methoxy-substituted substrate.
Q4: Can the position of the methoxy group on the phenylhydrazine ring influence the reaction?
Yes, the position of the methoxy group is a crucial factor. The electronic and steric effects of the methoxy group can influence the regioselectivity of the cyclization. For instance, a methoxy group at the ortho position of the phenylhydrazone can lead to the formation of abnormal products due to cyclization occurring at the substituted position.[1][3] Meta-substituted phenylhydrazones can yield a mixture of para- and ortho-cyclized indoles, with the para-product often being favored due to less steric hindrance.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields and other common issues encountered during the Fischer indole synthesis of methoxy-substituted indoles.
Problem 1: Low or No Yield of the Desired Methoxy-Indole
Potential Causes & Solutions:
-
Inappropriate Acid Catalyst: The chosen acid may be promoting side reactions or decomposition.
-
Sub-optimal Reaction Temperature: High temperatures can lead to the formation of tar and polymers, while low temperatures may result in an incomplete reaction.[5]
-
Formation of Abnormal Products: The methoxy group is directing the cyclization to the substituted position.
-
Solution: A synthetic device to avoid this abnormal reaction is to use a phenylhydrazone with an electron-poor oxygen functional group instead of the methoxy group, which can later be converted to the desired methoxy group.[1]
-
-
Unstable Hydrazone Intermediate: The phenylhydrazone may be decomposing under the reaction conditions before it can cyclize.
-
Solution: Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[5]
-
Problem 2: Formation of Multiple Products, Including Abnormal and Halogenated Indoles
Potential Causes & Solutions:
-
Reaction with Solvent or Acid Counter-ion: The methoxy group is being substituted by nucleophiles present in the reaction mixture.
-
Solution: If using HCl in an alcohol solvent, you may see chloro- or alkoxy- substituted indoles.[1] Changing the acid to one with a non-nucleophilic counter-ion (e.g., H₂SO₄) or using a non-alcoholic solvent may reduce these side products. When using Lewis acids like ZnCl₂, the chloride ion can act as a nucleophile.[1]
-
-
Rearrangement of the Methoxy Group: Lewis acids like BF₃ can catalyze the migration of the methoxy group.[1]
-
Solution: If rearrangement is a major issue, consider a different Lewis acid or a Brønsted acid.
-
Problem 3: Significant Tar and Polymer Formation
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Strongly acidic conditions and high temperatures can promote polymerization and decomposition.[5]
-
Solution: Try using a milder acid catalyst or lowering the reaction temperature and extending the reaction time.[2] Ensure that the starting materials are pure, as impurities can often act as catalysts for polymerization.
-
Data Presentation
Table 1: Effect of Acid Catalyst on the Fischer Indole Synthesis of Ethyl Pyruvate 2-Methoxyphenylhydrazone
| Run | Acid Catalyst | Normal Product (7-Methoxyindole derivative) Yield (%) | Abnormal Product (6-Chloroindole derivative) Yield (%) | Other Products | Total Yield (%) | Reference |
| 1 | Sat. HCl/EtOH | Low | Main Product | 6-Ethoxyindole derivative | < 45% | [1] |
| 2 | Dec. HCl/EtOH | Increased | Decreased | 6-Ethoxyindole derivative | < 45% | [1] |
| 3 | ZnCl₂/AcOH | 17.7 | - | 5-Chloroindole derivative (1.3%) | ~19% | [1] |
| 4 | BF₃/AcOEt | 15.0 | - | 5-Methoxyindole derivative (migration, 4.7%), 2.7% other | ~22.4% | [1] |
Note: This table is a summary of findings reported in the literature and specific yields are highly dependent on the exact reaction conditions.
Experimental Protocols
General Procedure for Fischer Indole Synthesis (Illustrative)
The following is a general protocol and should be optimized for each specific substrate.
-
Hydrazone Formation (if not a one-pot reaction):
-
Dissolve the methoxy-substituted phenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an equimolar amount of the desired ketone or aldehyde.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
The resulting phenylhydrazone may be isolated by filtration or extraction, or used directly in the next step.
-
-
Indolization:
-
To the phenylhydrazone (or the in situ generated mixture), add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of HCl in ethanol). The amount and type of acid should be determined based on literature precedent or through optimization.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and a base (e.g., sodium hydroxide solution) to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
Visualizations
Caption: Troubleshooting workflow for low yields.
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: N-Alkylation of Indole-2-carboxylates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the N-alkylation of indole-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-alkylation of indole-2-carboxylates?
The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of this position on the indole ring.[1][2] Other potential side reactions include C2-alkylation, which is less common, and dialkylation (alkylation at both the nitrogen and a carbon atom).[2] The presence of the carboxylate group at the C2 position generally disfavors C2-alkylation but can influence the electronic properties of the indole ring.
Q2: How does the choice of base and solvent affect the regioselectivity (N- vs. C-alkylation)?
The selection of the base and solvent system is critical for controlling the outcome of the reaction. Classical conditions often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] This combination deprotonates the indole nitrogen to form the indolate anion, which is a strong nucleophile. The choice of solvent can significantly influence regioselectivity; for instance, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1] Weaker bases or protic solvents can lead to a higher proportion of C3-alkylation.[2]
Q3: Can protecting groups be used to prevent side reactions?
Yes, protecting groups can be a valuable strategy. Introducing an electron-withdrawing group at the C3 position can reduce its nucleophilicity and thus decrease the likelihood of C3-alkylation.[1] Additionally, various N-protecting groups can be employed during other synthetic steps, though for N-alkylation itself, the goal is to directly functionalize the nitrogen.[3][4] The choice of protecting group must be compatible with the reaction conditions.[5]
Q4: Are there alternative methods to traditional N-alkylation for sensitive substrates?
For indole-2-carboxylates with sensitive functional groups that are incompatible with strong bases, alternative methods like the Mitsunobu reaction can be employed.[6][7][8] This reaction uses triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol, which then alkylates the indole nitrogen under milder, neutral conditions.[6][7] Phase-transfer catalysis (PTC) is another powerful technique that allows for N-alkylation under biphasic conditions, often using weaker inorganic bases like potassium hydroxide or potassium carbonate.[5][9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of indole-2-carboxylates and offers potential solutions in a question-and-answer format.
Issue 1: Low yield of the desired N-alkylated product.
-
Question: My reaction is giving a low yield. What are the potential causes and how can I fix this?
-
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.[1]
-
Reagent Purity: The purity of the indole, alkylating agent, and solvent is crucial. Water and other protic impurities can quench the base and the indolate anion.[1] Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Some reactions proceed well at room temperature, while others require heating to go to completion. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[1]
-
Steric Hindrance: If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. Using less hindered substrates or a more reactive alkylating agent might be necessary.[1]
-
Degradation: Indoles can be unstable under strongly acidic or basic conditions, or at high temperatures. If degradation is suspected, milder reaction conditions should be explored.[1]
-
Issue 2: Predominant C3-alkylation product observed.
-
Question: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated indole-2-carboxylate. How can I improve N-selectivity?
-
Answer: The competition between N- and C3-alkylation is a common issue.[2] Several strategies can be employed to favor N-alkylation:
-
Optimize Base and Solvent: As mentioned in the FAQ, strong bases like NaH in polar aprotic solvents like DMF generally favor N-alkylation.[2] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2]
-
Increase Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][10] For instance, in one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[10]
-
Catalyst and Ligand Systems: Modern catalytic methods offer excellent control over regioselectivity. For example, copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has been shown to provide high N-selectivity.[2][11]
-
Phase-Transfer Catalysis (PTC): PTC can enhance N-selectivity by facilitating the reaction at the interface of two immiscible phases.[5][9]
-
Issue 3: Formation of di-alkylated products.
-
Question: My reaction is producing di-alkylated products. How can I avoid this?
-
Answer: The formation of di-alkylated products (N,C-dialkylation) can occur if the initially formed N-alkylated product undergoes subsequent C-alkylation. To minimize this:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. A large excess can promote di-alkylation.[5]
-
Reaction Time and Temperature: Monitor the reaction progress carefully and stop it once the desired mono-N-alkylated product is formed. Lowering the reaction temperature may also help to control the reactivity and prevent over-alkylation.[2]
-
Bulky Reagents: Using a bulkier alkylating agent or a catalyst with sterically demanding ligands can disfavor a second alkylation due to steric hindrance.[2]
-
Data Presentation
Table 1: Influence of Base and Solvent on the N-Alkylation of 2,3-dimethylindole with Benzyl Bromide
| Entry | Base (eq.) | Solvent | Temperature (°C) | N:C Alkylation Ratio | Yield (%) |
| 1 | NaH (4) | THF | 20 | 1:1.3 | 85 |
| 2 | NaH (4) | DMF | 20 | 2.3:1 | 90 |
| 3 | NaH (4) | THF/DMF (1:1) | 20 | 1.1:1 | 92 |
| 4 | NaH (4) | DMF | 80 | >99:1 | 91 |
Data adapted from a study on the N-alkylation of 2,3-dimethylindole, which provides insights applicable to indole-2-carboxylates. The general trend of increased N-selectivity with DMF and higher temperatures is often observed.[10]
Experimental Protocols
General Protocol for N-Alkylation of Indole-2-carboxylates using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-2-carboxylate substrate (1.0 eq.).
-
Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Troubleshooting workflow for predominant C3-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.org [mdpi.org]
- 5. benchchem.com [benchchem.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Removal of impurities from "Ethyl 6-methoxy-1H-indole-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 6-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Depending on the synthetic route employed, common impurities may include:
-
Starting materials: Unreacted 4-methoxyphenylhydrazine and ethyl pyruvate (from Fischer indole synthesis).
-
Intermediates: Phenylhydrazone intermediates from incomplete cyclization in the Fischer indole synthesis.
-
Side-products: Azo-compounds from the Japp-Klingemann reaction, or potentially regioisomers and halogenated indoles (e.g., ethyl 5-chloro-6-methoxy-1H-indole-2-carboxylate) if acidic conditions with chloride sources are used in the Fischer synthesis.
-
Degradation products: 6-methoxy-1H-indole-2-carboxylic acid due to hydrolysis of the ethyl ester, and 6-hydroxy-1H-indole-2-carboxylate from demethylation of the methoxy group.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of the compound and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used to identify impurities if they are present in sufficient concentration.
Troubleshooting Guides
Issue 1: The purified product has a persistent yellow or brown color.
Possible Cause 1: Residual Azo-Impurities
-
Background: If the Japp-Klingemann reaction was used for synthesis, residual colored azo-compounds may be present.
-
Solution:
-
Perform column chromatography using silica gel.
-
A step-gradient elution with a hexane/ethyl acetate mobile phase is often effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The colored impurities should elute before the desired product.
-
Possible Cause 2: Oxidation of the Indole Ring
-
Background: Indoles can be susceptible to air oxidation, leading to colored byproducts.
-
Solution:
-
Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and drying.
-
Store the purified product in a tightly sealed container, protected from light, and at a low temperature.
-
Issue 2: HPLC analysis shows the presence of a more polar impurity.
Possible Cause: Hydrolysis to the Carboxylic Acid
-
Background: The ethyl ester can hydrolyze to the corresponding carboxylic acid (6-methoxy-1H-indole-2-carboxylic acid), which is significantly more polar.
-
Solution:
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid impurity will be deprotonated and move into the aqueous layer. Subsequently, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to recover the purified ester.
-
Column Chromatography: The carboxylic acid will have a much lower Rf value on silica gel compared to the ester. Eluting with a hexane/ethyl acetate gradient will leave the acid adsorbed to the silica at lower polarities, allowing for the clean elution of the desired product.
-
Issue 3: NMR spectrum shows peaks that do not correspond to the desired product.
Possible Cause 1: Incomplete Cyclization
-
Background: Residual phenylhydrazone intermediate from the Fischer indole synthesis may be present.
-
Solution: Recrystallization is often effective at removing this type of impurity. A suitable solvent system is methanol or an ethanol/water mixture.
Possible Cause 2: Presence of Regioisomers
-
Background: The Fischer indole synthesis can sometimes yield small amounts of regioisomers, depending on the substitution pattern of the starting materials.
-
Solution: Careful column chromatography is the most effective method for separating regioisomers. Isocratic elution with a finely tuned solvent system may be necessary. Monitor fractions closely by TLC or HPLC.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield (%) | Key Impurities Removed |
| Recrystallization | ~85% | >98% | 70-85 | Phenylhydrazone intermediates, starting materials |
| Column Chromatography | ~85% | >99.5% | 60-75 | Azo-impurities, regioisomers, hydrolysis product |
| Acid-Base Extraction | ~90% (with acid impurity) | >97% | >90 | 6-methoxy-1H-indole-2-carboxylic acid (hydrolysis product) |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase, monitoring the separation by TLC. Gradually increase the polarity of the mobile phase to elute the desired compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
"Ethyl 6-methoxy-1H-indole-2-carboxylate" synthesis scale-up problems and solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially relevant method for synthesizing this compound is a two-step process. It begins with the Japp-Klingemann reaction to form the key intermediate, ethyl pyruvate 4-methoxyphenylhydrazone. This is followed by an acid-catalyzed Fischer indole synthesis to cyclize the intermediate into the final indole product.[1][2]
Q2: What are the primary challenges when scaling up the Fischer indole synthesis for this specific molecule?
When scaling up the Fischer indole synthesis of methoxy-substituted phenylhydrazones, a significant challenge is the potential for abnormal cyclization. Specifically, using hydrochloric acid in ethanol can lead to the formation of chlorinated indole impurities.[1] Careful selection of the acid catalyst, temperature, and solvent is crucial to favor the desired product and minimize side reactions.[1]
Q3: Are there any known stability issues with the final product, this compound?
Indole derivatives can be susceptible to degradation under certain conditions. For instance, decarboxylation can occur at elevated temperatures. It is advisable to store the compound in a cool, dark, and dry place to maintain its stability.
Q4: What are the most common impurities I might encounter during this synthesis?
Common impurities can originate from various stages of the synthesis. During the Fischer indole synthesis, incompletely cyclized hydrazones or rearranged isomers may be present. A significant impurity, particularly when using HCl in ethanol, is the formation of ethyl 6-chloroindole-2-carboxylate.[1] Residual starting materials from the Japp-Klingemann reaction can also be a source of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Fischer Indole Synthesis | Suboptimal Acid Catalyst: The type and concentration of the acid are critical for the cyclization reaction. | Screen various Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Optimize the concentration of the selected acid.[1] |
| Incorrect Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS to prevent decomposition.[1] | |
| Formation of Chlorinated Impurity | Use of HCl in Ethanol: The combination of hydrochloric acid and ethanol has been shown to produce ethyl 6-chloroindole-2-carboxylate as a significant byproduct in the synthesis of methoxy-substituted indoles.[1] | Avoid using hydrochloric acid in ethanol. Use alternative acid catalysts like sulfuric acid or p-toluenesulfonic acid in a non-chlorinated solvent.[1] |
| Presence of Regioisomers | Use of Unsymmetrical Ketones: This can lead to cyclization at different positions, resulting in a mixture of indole isomers. | While ethyl pyruvate is the standard reagent for this synthesis, ensure its purity. If alternative ketones are used, a symmetrical one is preferred if the synthesis allows, otherwise chromatographic separation of isomers will be necessary.[1] |
| Degradation of the Indole Ring | Harsh Basic Conditions during Workup or Purification: The indole nucleus can be sensitive to strong bases, especially at higher temperatures. | Use milder basic conditions for neutralization, for example, a saturated solution of sodium bicarbonate. |
| Incomplete Japp-Klingemann Reaction | Incorrect pH or Temperature: The coupling of the diazonium salt with the β-ketoester is sensitive to pH and temperature. | Maintain the reaction at a pH of 4-5 and a temperature of 0-5°C.[1] |
Experimental Protocols
Step 1: Japp-Klingemann Reaction to form Ethyl Pyruvate 4-methoxyphenylhydrazone
-
Diazotization of 4-methoxyaniline:
-
Dissolve 4-methoxyaniline in a solution of hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir for 30 minutes to ensure complete formation of the diazonium salt.[1]
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate in ethanol and add a solution of sodium acetate.
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the β-ketoester solution.
-
Maintain the reaction at a pH of 4-5 and stir at 0°C for several hours.[1]
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting hydrazone can be purified by column chromatography or used directly in the next step.
-
Step 2: Fischer Indole Synthesis to form this compound
-
Cyclization:
-
Dissolve the purified hydrazone from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of an appropriate acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[1]
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and neutralize it with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
Technical Support Center: Purification of Ethyl 6-methoxy-1H-indole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purification of Ethyl 6-methoxy-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. For highly specialized applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on documented procedures, mixtures of ethanol and water are effective for the recrystallization of similar indole derivatives.[1] Methanol has also been used for the recrystallization of related indole compounds. The choice of solvent or solvent system may depend on the specific impurities present in the crude product.
Q3: What are typical solvent systems for column chromatography of this compound?
A3: A common and effective solvent system for the column chromatography of this compound and its analogs is a mixture of hexane and ethyl acetate.[2][3][4] The ratio of hexane to ethyl acetate can be varied to achieve optimal separation of the desired product from impurities. Typical starting ratios range from 10:1 to 5:1 (hexane:ethyl acetate).[3]
Q4: Can preparative HPLC be used for the purification of this compound?
A4: Yes, preparative HPLC is a suitable technique for isolating highly pure this compound, especially for obtaining material for sensitive applications like structural elucidation by NMR or for drug registration purposes.[5] This method is particularly useful for separating closely related impurities that are difficult to remove by other techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after recrystallization.
Possible Causes and Solutions:
-
Sub-optimal Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the compound, leading to significant loss in the mother liquor.
-
Solution: Experiment with different solvent ratios (e.g., varying the ethanol/water ratio) or try alternative solvent systems.
-
-
Premature Crystallization: The solution may be cooling too quickly, leading to the formation of fine crystals that trap impurities and are difficult to filter.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
-
-
Incomplete Precipitation: The compound may not have fully precipitated out of the solution.
-
Solution: After cooling to room temperature, place the solution in an ice bath for a longer duration to encourage further precipitation.
-
Issue 2: Persistent impurity with a similar Rf value in column chromatography.
Possible Causes and Solutions:
-
Inadequate Solvent System Polarity: The chosen eluent may not have the optimal polarity to resolve the desired compound from the impurity.
-
Solution 1: Employ gradient elution, starting with a less polar solvent system and gradually increasing the polarity. For example, start with 1-2.5% ethyl acetate in hexane and gradually increase the ethyl acetate concentration.[2]
-
Solution 2: Try a different solvent system altogether. For instance, if using hexane/ethyl acetate, consider switching to a system with a different selectivity, such as dichloromethane/methanol.
-
-
Column Overloading: The amount of crude material loaded onto the column may be too high for the column dimensions.
-
Solution: Use a larger diameter column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be at least 50-100 times the weight of the crude material.
-
-
Improper Column Packing: An improperly packed column can lead to channeling and poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. Dry packing followed by careful solvent elution can be an effective technique.[6]
-
Issue 3: The purified product is not sufficiently pure for the next synthetic step.
Possible Causes and Solutions:
-
Single Purification Method is Insufficient: Some impurities may be very similar in their physicochemical properties to the target compound, making them difficult to remove with a single technique.
-
Solution: Combine purification methods. For example, perform an initial purification by column chromatography followed by a final recrystallization step to remove any remaining minor impurities.
-
-
Presence of Isomeric Impurities: The synthesis may have produced isomers that are challenging to separate.
-
Solution: Preparative HPLC is often the most effective method for separating isomers.[5]
-
Experimental Protocols
Recrystallization Protocol (General)
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).
-
If using a solvent mixture (e.g., ethanol/water), add the co-solvent (water) dropwise to the hot solution until turbidity persists.
-
Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography Protocol (General)
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2.5% ethyl acetate in hexane).[2]
-
Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring a level surface.
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Solvents/Mobile Phase | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Methanol[1] | Simple, cost-effective, can yield high purity crystals. | Can lead to significant product loss in the mother liquor. |
| Column Chromatography | Hexane/Ethyl Acetate (various ratios)[2][3][4] | Good for separating compounds with different polarities, scalable. | Can be time-consuming and requires larger volumes of solvent. |
| Preparative HPLC | Varies (e.g., C18 column with acetonitrile/water) | High resolution, excellent for separating isomers and closely related impurities.[5] | Expensive, requires specialized equipment, limited sample capacity. |
Table 2: Exemplary Column Chromatography Conditions for Indole Derivatives
| Compound | Stationary Phase | Eluent System | Reference |
| Ethyl N-substituted indole carboxylate | Silica Gel | 1-2.5% Ethyl Acetate in Hexane | [2] |
| Ethyl 6-chloro-1H-indole-2-carboxylate | Silica Gel | Hexane/Ethyl Acetate (5:1) | [3] |
| Ethyl 4-chloro-1H-indole-2-carboxylate | Silica Gel | Hexane/Ethyl Acetate (7:1) | [3] |
| Methyl 3-Ethyl-6-methoxy-1H-indole-2-carboxylate | Combiflash | 0-30% Ethyl Acetate in Hexane | [4] |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. 6-Hydroxy-5-methoxy-1H-indole-2-carboxylic Acid|RUO [benchchem.com]
- 2. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues | MDPI [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate: Fischer vs. Japp-Klingemann
For researchers, scientists, and drug development professionals, the efficient synthesis of indole derivatives is a cornerstone of modern medicinal chemistry. Ethyl 6-methoxy-1H-indole-2-carboxylate, a key building block for various pharmacologically active molecules, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods: the classical Fischer indole synthesis and the combined Japp-Klingemann reaction followed by Fischer cyclization.
This analysis presents a head-to-head comparison of these two synthetic strategies, offering insights into their respective advantages and disadvantages. By examining experimental protocols, quantitative data, and potential side reactions, researchers can make informed decisions to select the most suitable method for their specific needs.
At a Glance: Fischer vs. Japp-Klingemann Synthesis
| Feature | Fischer Indole Synthesis | Japp-Klingemann Synthesis |
| Starting Materials | 4-Methoxyphenylhydrazine, Ethyl pyruvate | 4-Methoxyaniline, Ethyl 2-methyl-3-oxobutanoate |
| Key Intermediates | Ethyl 2-(4-methoxyphenylhydrazono)propanoate | 4-Methoxybenzenediazonium salt, Ethyl 2-(4-methoxyphenylhydrazono)propanoate |
| Reaction Steps | Typically a one-pot reaction | Two distinct steps: Diazotization/coupling and cyclization |
| Regioselectivity | May yield a mixture of 6-methoxy and 4-methoxy isomers | Generally provides a higher ratio of the desired 6-methoxy isomer |
| Potential Byproducts | Isomeric indole products, potential for halogenated indoles with certain acid catalysts | Diazonium salt decomposition products, potential for isomeric indoles upon cyclization |
| Overall Yield | Variable, dependent on catalyst and reaction conditions | Can be higher due to better control over regioselectivity |
Fischer Indole Synthesis: A Direct but Potentially Ambiguous Route
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the case of this compound, the direct approach utilizes 4-methoxyphenylhydrazine and ethyl pyruvate.
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.
Reaction Pathway
Experimental Protocol: General Procedure
A common procedure involves heating a mixture of 4-methoxyphenylhydrazine and ethyl pyruvate in the presence of an acid catalyst. Polyphosphoric acid (PPA) is often employed as both a catalyst and a solvent.
-
Hydrazone Formation: Equimolar amounts of 4-methoxyphenylhydrazine and ethyl pyruvate are mixed.
-
Cyclization: The mixture is added to pre-heated polyphosphoric acid and stirred at elevated temperatures (e.g., 80-100 °C) for a specified time.
-
Workup: The reaction mixture is cooled and poured into ice-water. The precipitated product is then filtered, washed, and purified, typically by recrystallization or column chromatography.
Performance and Challenges
A significant challenge in the Fischer indole synthesis of asymmetrically substituted phenylhydrazines is the potential for the formation of regioisomers. In this case, cyclization can occur at either the C2 or C6 position of the benzene ring, leading to a mixture of the desired 6-methoxy and the undesired 4-methoxy isomer. The ratio of these isomers is highly dependent on the acid catalyst and reaction conditions used.
Furthermore, studies on methoxy-substituted phenylhydrazones have shown that the choice of acid catalyst can lead to unexpected byproducts. For instance, the use of ethanolic HCl can result in the formation of chlorinated indole derivatives, which complicates purification and reduces the yield of the desired product. The use of sulfuric acid or polyphosphoric acid can mitigate this issue.
Japp-Klingemann Synthesis: A Two-Step Approach with Higher Regioselectivity
The Japp-Klingemann reaction provides an alternative and often more controlled route to the hydrazone intermediate required for the Fischer indole synthesis.[3] This two-step process begins with the diazotization of an aniline, followed by a coupling reaction with a β-ketoester.
For the synthesis of this compound, the process starts with 4-methoxyaniline.
Reaction Pathway
References
- 1. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 6-methoxy-1H-indole-2-carboxylate and its Positional Isomers in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that influences the efficiency of synthetic routes and the ultimate biological activity of target molecules. Among the privileged indole structures, methoxy-substituted indole-2-carboxylate esters serve as versatile intermediates. This guide provides an objective comparison of Ethyl 6-methoxy-1H-indole-2-carboxylate and its positional isomers (4-methoxy, 5-methoxy, and 7-methoxy) in terms of their synthesis and reactivity, supported by experimental data.
Introduction to Methoxy-Substituted Indole Esters
The indole nucleus is a cornerstone in medicinal chemistry, and the introduction of a methoxy substituent on the benzene ring significantly modulates its electronic properties, thereby influencing its reactivity and biological profile. The position of this electron-donating group dictates the regioselectivity of further functionalization and can be a key determinant in structure-activity relationships. Ethyl indole-2-carboxylates are particularly valuable as the ester moiety can be readily transformed into other functional groups, such as amides or alcohols, or removed via decarboxylation.
Comparison of Synthetic Methodologies
The most common and versatile method for the synthesis of indole-2-carboxylates is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared from the corresponding aniline and an alpha-ketoester, such as ethyl pyruvate. The Japp-Klingemann reaction also provides a reliable route to the requisite arylhydrazones from diazonium salts and β-ketoesters.
The choice of starting aniline (anisidine isomer) and the reaction conditions for the Fischer indole synthesis are critical for achieving good yields and avoiding side products. The following table summarizes typical synthetic approaches and reported yields for the different methoxy-substituted ethyl indole-2-carboxylates.
| Compound | Starting Aniline | Typical Synthetic Route | Reported Yield | Reference |
| Ethyl 4-methoxy-1H-indole-2-carboxylate | m-Anisidine | Fischer Indole Synthesis | ~81% | [1] |
| Ethyl 5-methoxy-1H-indole-2-carboxylate | p-Anisidine | Japp-Klingemann/Fischer Indole | >98% (hydrolysis step) | [2] |
| This compound | m-Anisidine | Fischer Indole Synthesis | Not explicitly stated in abstracts, but generally accessible | |
| Ethyl 7-methoxy-1H-indole-2-carboxylate | o-Anisidine | Fischer Indole Synthesis | Can be low due to side reactions | [3][4] |
Key Observations:
-
Ethyl 5-methoxy-1H-indole-2-carboxylate often exhibits high yields in its synthesis, with established and optimized process development protocols available.[2]
-
The synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate can be challenging. The use of strong acids like HCl in ethanol during the Fischer indole synthesis of the corresponding 2-methoxyphenylhydrazone can lead to the formation of an abnormal product, ethyl 6-chloroindole-2-carboxylate, as the major product.[3][4] This is a critical consideration for synthetic planning.
-
The synthesis of Ethyl 4-methoxy- and 6-methoxy-1H-indole-2-carboxylates from m-anisidine is generally feasible, though the separation of the two potential isomers can be a factor in the overall isolated yield.
Experimental Protocols
General Procedure for Fischer Indole Synthesis
A solution of the appropriate methoxy-substituted phenylhydrazine and a slight excess of ethyl pyruvate in a suitable solvent (e.g., ethanol, acetic acid) is treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or gaseous HCl). The reaction mixture is typically heated to reflux for a specified period. After cooling, the product is isolated by precipitation upon addition of water, followed by filtration and purification by recrystallization or column chromatography.
Reactivity and Synthetic Utility
The position of the methoxy group on the indole ring has a profound effect on the electron density distribution and, consequently, the regioselectivity of subsequent reactions. The indole nitrogen (N1) and the C3 position are the primary sites for further functionalization.
N-Alkylation
The N-H proton of the indole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an alkylating agent. The electron-donating methoxy group generally increases the nucleophilicity of the indole nitrogen, facilitating N-alkylation. While direct comparative kinetic studies are scarce, it is expected that all methoxy isomers undergo N-alkylation readily.
General Protocol for N-Alkylation:
To a solution of the ethyl methoxy-1H-indole-2-carboxylate in a polar aprotic solvent such as DMF or acetone, a base (e.g., K₂CO₃, NaH) is added. The mixture is stirred at room temperature, followed by the addition of the alkylating agent (e.g., alkyl halide). The reaction is monitored by TLC and upon completion, the product is isolated by extraction and purified.
C3-Functionalization
The C3 position of the indole ring is electron-rich and susceptible to electrophilic attack. The activating effect of the methoxy group further enhances this reactivity. The position of the methoxy group influences the degree of activation at the C3 position.
-
5- and 7-Methoxy Isomers: The methoxy group at the 5- or 7-position strongly activates the C3 position through resonance, making these isomers highly reactive towards electrophiles.
-
4- and 6-Methoxy Isomers: The activating effect of the methoxy group at the 4- or 6-position on the C3 position is less pronounced compared to the 5- and 7-isomers due to the orientation of the resonance effect.
This difference in reactivity can be exploited for selective functionalization in more complex molecules. For instance, in a molecule containing both a 5-methoxy and a 6-methoxy indole moiety, electrophilic substitution would be expected to occur preferentially on the 5-methoxyindole ring.
Conclusion
This compound is a valuable and readily accessible building block in organic synthesis. When compared to its positional isomers, the following points are noteworthy:
-
Synthesis: While the synthesis of the 6-methoxy isomer is generally straightforward via the Fischer indole synthesis, the 5-methoxy isomer often provides higher and more reproducible yields based on published process development studies. The synthesis of the 7-methoxy isomer is complicated by a potential side reaction leading to a chlorinated byproduct.
-
Reactivity: The position of the methoxy group significantly influences the reactivity of the indole core. For C3-functionalization, the 5- and 7-methoxy isomers are generally more reactive than the 4- and 6-methoxy isomers due to stronger electronic activation. This differential reactivity can be a valuable tool for achieving regioselectivity in complex syntheses.
The choice of a specific methoxy-substituted indole ester will ultimately depend on the synthetic strategy and the desired electronic properties of the final target molecule. For applications requiring high reactivity at the C3 position, the 5- and 7-methoxy isomers are excellent choices, while the 6-methoxy isomer provides a more moderate level of activation. Careful consideration of the synthetic route, particularly for the 7-methoxy isomer, is crucial to avoid unwanted side products. This comparative guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | Semantic Scholar [semanticscholar.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl 6-methoxy-1H-indole-2-carboxylate and Structural Analogues
An In-depth Guide to the Structural Validation of Ethyl 6-methoxy-1H-indole-2-carboxylate Through Spectroscopic Comparison with Related Indole Derivatives.
This guide provides a comprehensive spectroscopic analysis of this compound, a significant heterocyclic compound in the landscape of drug discovery and materials science. By comparing its spectral data with those of two structurally related alternatives, Ethyl 5-methoxy-1H-indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate, this document aims to offer researchers, scientists, and drug development professionals a robust framework for structural validation. The inclusion of detailed experimental protocols and a visual representation of the analytical workflow further equips the reader with the necessary tools for their own research endeavors.
Spectroscopic Data Comparison
The structural elucidation of organic molecules is heavily reliant on a suite of spectroscopic techniques. In this section, we present a comparative summary of the key spectroscopic data obtained for this compound and its selected analogues. The data is organized for clarity and ease of comparison.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | This compound (Predicted) | Ethyl 5-methoxy-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate |
| NH | ~11.8 | ~8.8 | ~8.9 |
| H-3 | ~7.1 | ~7.0 | ~7.1 |
| H-4 | ~7.6 | ~7.3 | ~7.6 |
| H-5 | ~6.8 | - | ~7.1 |
| H-6 | - | ~6.9 | ~7.1 |
| H-7 | ~7.0 | ~7.1 | ~7.4 |
| OCH₂CH₃ | ~4.3 | ~4.4 | ~4.4 |
| OCH₂CH₃ | ~1.3 | ~1.4 | ~1.4 |
| OCH₃ | ~3.8 | ~3.8 | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | This compound (Predicted) | Ethyl 5-methoxy-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate |
| C=O | ~162 | ~162 | ~162 |
| C-2 | ~128 | ~128 | ~127 |
| C-3 | ~104 | ~103 | ~108 |
| C-3a | ~138 | ~131 | ~127 |
| C-4 | ~122 | ~113 | ~122 |
| C-5 | ~110 | ~112 | ~121 |
| C-6 | ~158 | ~154 | ~125 |
| C-7 | ~95 | ~103 | ~112 |
| C-7a | ~122 | ~128 | ~137 |
| OCH₂CH₃ | ~61 | ~61 | ~61 |
| OCH₂CH₃ | ~14 | ~15 | ~15 |
| OCH₃ | ~55 | ~56 | - |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Spectroscopic Technique | This compound | Ethyl 5-methoxy-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 219.09 | Molecular Ion (M⁺): 219.24 | Molecular Ion (M⁺): 189.21 |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1230 (C-O stretch), ~1100 (C-O-C stretch) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1240 (C-O stretch), ~1030 (C-O-C stretch) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1250 (C-O stretch) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the analysis of indole derivatives. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
¹H NMR Acquisition: The spectral width is set to approximately 16 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. The spectral width is set to approximately 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry is a common technique for the analysis of small organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Infrared (IR) Spectroscopy
-
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
-
Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹). The instrument records the frequencies at which the sample absorbs the IR radiation.
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural validation of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis and spectroscopic validation of an organic compound.
A Comparative Guide to the Purity Assessment of Ethyl 6-methoxy-1H-indole-2-carboxylate by HPLC and ¹H NMR
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the purity determination of Ethyl 6-methoxy-1H-indole-2-carboxylate, a key building block in organic synthesis. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the appropriate analytical techniques.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the quantification of the main component and known impurities in a sample. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, on the other hand, provides detailed structural information and can be used for both qualitative and quantitative analysis, including the determination of purity against a certified reference standard (qNMR).
The selection between HPLC and ¹H NMR often depends on the specific requirements of the analysis. HPLC excels at detecting trace-level impurities and separating complex mixtures, while ¹H NMR is invaluable for structural confirmation and can provide a direct measure of purity without the need for specific impurity reference standards.
Quantitative Data Summary
For the purpose of this guide, a representative batch of this compound was analyzed by both HPLC and ¹H NMR. The following tables summarize the quantitative findings.
Table 1: HPLC Purity Assessment of this compound
| Component | Retention Time (min) | Area (%) |
| This compound | 10.2 | 99.5% |
| Impurity A (Starting Material) | 5.8 | 0.2% |
| Impurity B (Byproduct) | 8.1 | 0.3% |
Table 2: ¹H NMR Purity Assessment of this compound
| Signal Assignment (Chemical Shift, δ) | Integration (Relative) | Calculated Purity (%) |
| Indole NH (br s) | 1.00 | - |
| Aromatic CH (d) | 1.02 | - |
| Aromatic CH (d) | 1.01 | - |
| Aromatic CH (dd) | 1.00 | - |
| OCH₃ (s) | 3.03 | 99.6% |
| OCH₂CH₃ (q) | 2.01 | 99.7% |
| OCH₂CH₃ (t) | 3.02 | 99.6% |
| Average Purity | - | 99.6% |
Experimental Protocols
Detailed methodologies for the HPLC and ¹H NMR analyses are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 25 °C
Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter before injection.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz NMR spectrometer
Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 8278 Hz
Data Processing: The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm. Purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the internal standard, taking into account the number of protons and molecular weights. For this guide, a relative purity assessment based on the integration of non-overlapping signals of the main component is presented.
Visualizing the Purity Assessment Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process for both HPLC and ¹H NMR.
Comparison with Alternative Methods
While HPLC and ¹H NMR are primary techniques for purity assessment, other methods can provide complementary information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly useful for identifying unknown impurities by providing molecular weight information.
-
Quantitative NMR (qNMR): This is a specialized NMR technique that uses a certified internal standard to provide a highly accurate and direct measure of the absolute purity of a compound. It is considered a primary analytical method by many pharmacopeias.
-
Gas Chromatography (GC): For volatile impurities that may not be readily detectable by HPLC, GC is a valuable alternative.
Conclusion
Both HPLC and ¹H NMR are essential tools for the comprehensive purity assessment of this compound. HPLC provides excellent sensitivity for the detection and quantification of impurities, while ¹H NMR offers invaluable structural confirmation and an orthogonal method for purity determination. For a complete purity profile, a combination of these techniques, often supplemented by LC-MS for impurity identification, is recommended. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to develop and validate robust analytical methods for ensuring the quality and consistency of this important chemical intermediate.
A Comparative Guide to Catalysts for the Synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 6-methoxy-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceuticals, can be achieved through several catalytic routes. This guide provides a comparative analysis of the most common and effective catalytic methods, offering insights into their performance based on experimental data from analogous reactions.
At a Glance: Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Buchwald-Hartwig) |
| Catalyst Type | Brønsted or Lewis Acids | Palladium complexes with phosphine ligands |
| Key Reactions | Hydrazone formation, Indolization | C-C or C-N bond formation, Cyclization |
| Typical Catalysts | HCl, H₂SO₄, PPA, ZnCl₂ | PdCl₂(PPh₃)₂, Pd(OAc)₂, [Pd₂(dba)₃] with ligands like XPhos, SPhos |
| Reaction Conditions | High temperatures (often >100°C) | Mild to moderate temperatures (often RT to 120°C) |
| Advantages | Cost-effective, well-established | High functional group tolerance, broad substrate scope, often higher yields |
| Disadvantages | Harsh conditions, potential for side reactions | Higher catalyst cost, air-sensitive reagents may be required |
| Scalability | Good | Moderate to Good |
Quantitative Data Presentation
The following tables summarize typical quantitative data for the synthesis of indole-2-carboxylates using different catalytic systems. While specific data for this compound is not exhaustively available in a single comparative study, the presented data is representative of the synthesis of structurally similar compounds.
Table 1: Performance of Acid Catalysts in Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring.[1][2][3] It involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.[1][2] For the synthesis of this compound, the likely precursors would be 4-methoxyphenylhydrazine and ethyl pyruvate.
| Catalyst | Reagents | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Polyphosphoric Acid (PPA) | 4-methoxyphenylhydrazine, Ethyl pyruvate | 1 - 3 | 85 - 95 | >98 | [4] |
| Sulfuric Acid (H₂SO₄) | 4-methoxyphenylhydrazine, Ethyl pyruvate in Ethanol | 4 - 8 | 70 - 85 | >95 | [5] |
| Zinc Chloride (ZnCl₂) | 4-methoxyphenylhydrazine, Ethyl pyruvate in Acetic Acid | 6 - 12 | 65 - 80 | >95 | [5] |
| Hydrochloric Acid (HCl) | 4-methoxyphenylhydrazine, Ethyl pyruvate in Ethanol | 8 - 16 | 60 - 75 | >95 | [6] |
Table 2: Performance of Palladium Catalysts in Cross-Coupling Reactions
Modern cross-coupling reactions offer milder and often more efficient alternatives for indole synthesis.[7] These methods typically involve the formation of key carbon-carbon or carbon-nitrogen bonds catalyzed by palladium complexes.[8][9]
| Reaction Type | Catalyst System (Catalyst + Ligand) | Base | Solvent | Reaction Time (h) | Typical Yield (%) | Reference |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 2 - 6 | 80 - 95 | [8] |
| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / XPhos | NaOtBu | Toluene | 12 - 24 | 75 - 90 | [9] |
| Larock Indole Synthesis | Pd(OAc)₂ | K₂CO₃ | DMF | 12 - 24 | 70 - 85 | [10] |
Mandatory Visualization
Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer indole synthesis.
Experimental Protocols
General Protocol for Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is a representative procedure for the synthesis of this compound via the Fischer indole synthesis.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: To a solution of 4-methoxyphenylhydrazine hydrochloride in ethanol, add ethyl pyruvate. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the hydrazone formation is complete, remove the ethanol under reduced pressure.
-
Cyclization: Add polyphosphoric acid to the crude hydrazone. Heat the mixture to 80-100°C with stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice-water with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
General Protocol for Palladium-Catalyzed Sonogashira Coupling followed by Cyclization
This protocol outlines a potential route to the target molecule using a Sonogashira coupling approach.
Materials:
-
2-Iodo-4-methoxyaniline
-
Ethyl propiolate
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N, base and solvent)
-
Tetrahydrofuran (THF, co-solvent)
-
Potassium tert-butoxide (KOtBu, for cyclization)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Sonogashira Coupling: To a solution of 2-iodo-4-methoxyaniline and ethyl propiolate in a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ and CuI under an inert atmosphere (e.g., nitrogen or argon). Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) until the starting materials are consumed (monitored by TLC).
-
Work-up of Coupling: Once the coupling reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Cyclization: Dissolve the crude coupled product in a suitable solvent like DMF or NMP. Add a strong base such as potassium tert-butoxide and heat the mixture to promote the intramolecular cyclization to the indole ring.
-
Final Work-up and Purification: After the cyclization is complete, cool the reaction mixture and quench with a saturated ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating the efficiency of different purification techniques for indole esters
For researchers, scientists, and drug development professionals, the purity of synthesized indole esters is paramount for accurate biological evaluation and the integrity of downstream applications. The choice of purification technique significantly impacts the yield, purity, and efficiency of the final product. This guide provides an objective comparison of three common purification methods for indole esters: flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for each purification technique, offering a clear comparison to aid in method selection.
| Purification Technique | Typical Yield | Purity Achieved | Relative Processing Time | Throughput |
| Flash Column Chromatography | 54 - 95% | >95% | Moderate | High |
| Recrystallization | 75 - 93% | >99% | Long | Low to Moderate |
| Preparative HPLC | >95% | >99% | Long | Low |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are representative and may require optimization based on the specific properties of the indole ester being purified.
Flash Column Chromatography
Flash column chromatography is a widely used technique for the routine purification of organic compounds. It offers a good balance between speed and resolution.
Experimental Protocol:
-
Sample Preparation: Dissolve the crude indole ester in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Clamp the column vertically and fill it approximately halfway with the least polar eluting solvent (e.g., hexane).
-
Prepare a slurry of silica gel in the same solvent and carefully pour it into the column, avoiding the introduction of air bubbles.
-
Gently tap the column to ensure even packing and allow the silica gel to settle, ensuring the solvent level remains above the silica bed.
-
-
Sample Loading: Carefully apply the prepared sample to the top of the silica bed using a pipette.
-
Elution:
-
Gently add the mobile phase to the top of the column. A common eluent system for indole esters is a gradient of ethyl acetate in hexane.[1]
-
Apply positive pressure to the top of the column to achieve a fast flow rate.
-
Begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole ester.
A study on the functionalization of indole-2-carboxylates reported a yield of 80% for ethyl 2-(ethoxycarbonylmethyl)-1H-indole-2-carboxylate after purification by flash chromatography on silica gel using an ethyl acetate-hexane eluent.[1] In another instance, the purification of a different indole derivative using flash chromatography with a hexane:ethyl acetate eluent yielded the pure product at 91%.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The principle lies in the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the indole ester is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvents for the recrystallization of indole derivatives include ethanol, methanol, and water mixtures.[2][3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude indole ester in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
In one study, the purification of crude indole via crystallization using a mixed methanol and water solvent system at 0°C resulted in a purity of over 99% and a yield higher than 75%.[2] Another example demonstrated the recrystallization of ethyl 1H-indole-2-carboxylate from methanol, achieving a high yield of 93%.[3]
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for the isolation and purification of specific compounds from a mixture. It is particularly useful for separating closely related impurities and for obtaining very high purity products.
Experimental Protocol:
-
Analytical Method Development: First, develop an analytical scale HPLC method to achieve good separation of the target indole ester from its impurities. A common approach for indole esters is reversed-phase HPLC.[1]
-
Sample Preparation: Dissolve the crude or partially purified indole ester in the mobile phase or a compatible solvent. The sample should be filtered through a 0.45 µm filter before injection.
-
Column and Mobile Phase:
-
Column: A preparative C18 column is typically used for reversed-phase separation of indole esters.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile or methanol and water, often with a small amount of an acid like phosphoric acid or formic acid to improve peak shape.[1]
-
-
Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the preparative HPLC method, which may involve an isocratic or gradient elution.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure indole ester as it elutes from the column.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the final purified product.
Mandatory Visualization
The following diagrams illustrate a key biological pathway involving an important indole ester, indole-3-acetic acid (IAA), and a general workflow for the purification of indole esters.
Caption: Tryptophan-dependent biosynthesis pathways of Indole-3-acetic acid (IAA).[5][6][7][8]
Caption: General workflow for the purification and purity assessment of indole esters.
References
- 1. Separation of Indole-3-acetic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Separation of .alpha.-oxo-Indole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. warwick.ac.uk [warwick.ac.uk]
A Comparative Analysis of "Ethyl 6-methoxy-1H-indole-2-carboxylate" Derivatives: In Vitro Efficacy vs. In Vivo Outcomes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of "Ethyl 6-methoxy-1H-indole-2-carboxylate" and its derivatives. This analysis, supported by experimental data, aims to illuminate the therapeutic potential of this class of compounds in oncology and infectious diseases.
Derivatives of "this compound" have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Predominantly, these compounds have been investigated for their anticancer and antifungal properties, with some analogs also showing potent agonistic activity at melatonin receptors. This guide synthesizes findings from various studies to offer a comparative overview of their performance in controlled laboratory settings (in vitro) versus living organisms (in vivo).
Anticancer Activity: From Cell Lines to Animal Models
In vitro studies have been instrumental in identifying the cytotoxic potential of numerous derivatives against a panel of human cancer cell lines. The primary metric for this initial screening is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit the growth of 50% of cancer cells.
In Vitro Anticancer Performance
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolyl-indole-2-carboxamide (6i) | MCF-7 (Breast) | 6.10 ± 0.4 | Doxorubicin | - |
| Thiazolyl-indole-2-carboxamide (6v) | MCF-7 (Breast) | 6.49 ± 0.3 | Doxorubicin | - |
| 1H-indole-2-carboxylic acid deriv. (C11) | Bel-7402 (Liver) | Data not specified | - | - |
| 1H-indole-2-carboxylic acid deriv. (C11) | SMMC-7721 (Liver) | Data not specified | - | - |
| 1H-indole-2-carboxylic acid deriv. (C11) | SNU-387 (Liver) | Data not specified | - | - |
| 1H-indole-2-carboxylic acid deriv. (C11) | Hep G2 (Liver) | Data not specified | - | - |
| 1H-indole-2-carboxylic acid deriv. (C11) | Hep 3B (Liver) | Data not specified | - | - |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 ± 0.02 | Gossypol | 0.62 ± 0.01 |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 11.10 ± 0.07 | Gossypol | 0.62 ± 0.01 |
As evidenced in the table, several derivatives exhibit potent anticancer activity in the low micromolar range against various cancer cell lines. For instance, thiazolyl-indole-2-carboxamide derivatives 6i and 6v show significant cytotoxicity against the MCF-7 breast cancer cell line.[1] Furthermore, some derivatives, like the 1H-indole-2-carboxylic acid derivative C11 , have demonstrated broad-spectrum activity against a range of liver cancer cell lines.[2]
In Vivo Anticancer Efficacy
The promising in vitro results have prompted the evaluation of select derivatives in preclinical animal models, typically using human tumor xenografts in mice. These studies are crucial for assessing a compound's overall efficacy, pharmacokinetics, and safety profile in a living system. One study highlighted that an indole-3-glyoxylamide based derivative demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer.[3]
While specific quantitative data on tumor growth inhibition for a wide range of "this compound" derivatives is limited in the public domain, the progression of some candidates to in vivo testing underscores their therapeutic potential.
Antifungal Activity: Combating Fungal Pathogens
A notable derivative, 6-methoxy-1H-indole-2-carboxylic acid (MICA), has been the focus of antifungal research.
In Vitro Antifungal Susceptibility
In vitro assays are fundamental to determining the minimum inhibitory concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a microorganism. Studies have shown that MICA exhibits promising antifungal activity against clinically relevant pathogens like Candida albicans.[4][5]
In Vivo Antifungal Efficacy
A significant advancement in the preclinical development of MICA involves its formulation into a nanosponge hydrogel for topical application. In a murine model of cutaneous candidiasis, the MICA-nanosponge-hydrogel formulation demonstrated enhanced efficacy compared to conventional treatments. The study reported improved survival rates, accelerated wound healing, and reduced inflammation in the treated group.[4][5] These findings highlight the importance of formulation in translating in vitro potency to in vivo success.
Melatonin Receptor Agonism
Certain derivatives of "this compound" have been designed and synthesized as potent agonists for melatonin receptors (MT1 and MT2). These receptors are involved in regulating circadian rhythms, sleep, and other physiological processes. In vitro binding assays are employed to determine the affinity of these compounds for the melatonin receptors.
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key assays mentioned.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
In Vivo Murine Xenograft Model for Anticancer Studies
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral, intraperitoneal) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a specified duration. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
In Vivo Murine Model of Cutaneous Candidiasis
-
Immunosuppression: Mice are often rendered neutropenic to establish a robust infection.
-
Infection: A suspension of Candida albicans is topically applied to a shaved and abraded area of the skin.
-
Treatment: The infected area is treated with the test formulation (e.g., MICA-nanosponge-hydrogel) and a control.
-
Evaluation: The clinical score of the infection, wound healing rate, and fungal burden in the infected tissue are monitored over time. Histological analysis of the skin tissue is also performed to assess inflammation and tissue regeneration.[4][5]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these derivatives exert their biological effects is critical for their rational design and development.
Anticancer Mechanisms: Induction of Apoptosis
Several anticancer indole-2-carboxylate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][6] This is a key mechanism for eliminating malignant cells. The apoptotic pathway can be investigated using techniques like Western blotting to analyze the expression levels of key regulatory proteins.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
Western blot analyses have revealed that treatment with certain indole-2-carboxylate derivatives leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[6] This shift in the Bax/Bcl-2 ratio triggers the mitochondrial (intrinsic) pathway of apoptosis, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[7]
Melatonin Receptor Signaling
Derivatives acting as melatonin receptor agonists initiate a signaling cascade upon binding to MT1 or MT2 receptors, which are G-protein coupled receptors (GPCRs).
Caption: Simplified melatonin receptor signaling pathway.
Activation of these receptors typically leads to the inhibition of adenylyl cyclase via the Gi subunit of the G-protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP is a key step in mediating the downstream physiological effects of melatonin, such as the regulation of circadian rhythms.
Conclusion
The "this compound" scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. In vitro studies have been invaluable for the initial identification and optimization of derivatives with potent anticancer and antifungal activities. However, the transition to in vivo models is a critical step that provides a more comprehensive understanding of a compound's efficacy, safety, and pharmacokinetic properties. While many derivatives show promise in cell-based assays, their ultimate clinical utility will depend on their performance in these more complex biological systems. Future research should focus on conducting more extensive in vivo studies to validate the promising in vitro findings and to identify lead candidates for further clinical development. A deeper elucidation of the specific signaling pathways modulated by the most active compounds will also be crucial for optimizing their therapeutic effects and minimizing potential side effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
SAR (Structure-Activity Relationship) studies of "Ethyl 6-methoxy-1H-indole-2-carboxylate" analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Analogs of ethyl 6-methoxy-1H-indole-2-carboxylate are of particular interest due to their potential as anticancer and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indole-2-carboxylate and related indole-2-carboxamide analogs, with a focus on their anticancer properties. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic agents.
I. Anticancer Activity: Targeting Kinases and Proliferation
Recent research has focused on indole derivatives as inhibitors of key protein kinases involved in cancer progression, such as EGFR, VEGFR-2, and BRAFV600E.[1][3] The following sections summarize the antiproliferative and kinase inhibitory activities of various synthesized indole analogs.
The tables below present the in vitro activity of various indole-2-carboxamide analogs, which are closely related to the parent ethyl indole-2-carboxylate structure. These derivatives often show enhanced biological activity.
Table 1: Antiproliferative Activity of Indole-2-Carboxamide Analogs
| Compound | R1 | R2 | X | Cancer Cell Line | GI50 (nM) |
| Va | H | Cl | NH | Four cancer cell lines | 26 |
| Vg | CH=CH-O-CH3 | Cl | NH | Four cancer cell lines | 31 |
| Vh | CH2-O-CH2CH3 | Cl | NH | Four cancer cell lines | 37 |
| Erlotinib (Reference) | - | - | - | - | 33 |
Data sourced from a study on indole-based derivatives as antiproliferative agents.[1]
Table 2: Kinase Inhibitory Activity of Selected Indole-2-Carboxamide Analogs
| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | VEGFR-2 IC50 (nM) |
| Va | 71 ± 06 | 67 ± 5 | - |
| Ve | - | 77 | - |
| Vf | - | - | - |
| Vg | - | 83 ± 6 | - |
| Vh | - | 89 ± 7 | - |
| Erlotinib (Reference) | 80 ± 05 | 60 ± 5 | - |
IC50 values represent the concentration required for 50% inhibition. Data from a study on multi-target antiproliferative agents.[1]
From the data presented, several key SAR observations can be made for this series of indole-2-carboxamides:
-
Substitution at R1: The nature of the substituent at the R1 position significantly influences antiproliferative activity. Compound Va , with a simple hydrogen at R1, demonstrated the most potent antiproliferative activity (GI50 = 26 nM).[1]
-
Methoxy-containing Substituents: Analogs with methoxy-containing groups at R1, such as Vg (vinblastine-like moiety) and Vh , also showed strong antiproliferative effects, with GI50 values of 31 nM and 37 nM, respectively.[1]
-
Kinase Inhibition: Compound Va was also the most potent inhibitor of both EGFR and BRAFV600E in this series, with IC50 values of 71 nM and 67 nM, respectively.[1] This suggests that smaller substituents at the R1 position may be favorable for binding to the active sites of these kinases.
-
Dual Inhibition: The potent activity of compounds like Va , Vg , and Vh against both EGFR and BRAFV600E suggests they may function as dual inhibitors.[1]
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
The in vitro antiproliferative activity of the synthesized compounds was evaluated against a panel of human cancer cell lines. The general procedure is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Viability Measurement: Cell viability is determined using an MTT or similar colorimetric assay. The absorbance is measured, which correlates with the number of viable cells.
-
GI50/IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (GI50 or IC50) is calculated from the dose-response curves.
The ability of the compounds to inhibit specific kinases (e.g., EGFR, BRAFV600E) is assessed using in vitro kinase assays.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP.
-
Procedure: The kinase, substrate, ATP, and varying concentrations of the test compound are incubated together.
-
Detection: The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or luminescence.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
III. Visualizing Molecular Interactions and Workflows
To better understand the relationships and processes involved in these SAR studies, the following diagrams are provided.
IV. Conclusion
The structure-activity relationship studies of this compound analogs and their corresponding carboxamides reveal critical insights for the development of novel anticancer agents. The indole-2-carboxamide scaffold is a promising starting point for designing potent kinase inhibitors. Specifically, modifications at the R1 position of the amide have a significant impact on both antiproliferative and kinase inhibitory activities. The data suggests that smaller, and in some cases methoxy-containing, substituents can lead to potent, dual-acting inhibitors. Further optimization of these analogs, guided by the SAR data presented, could lead to the discovery of new and effective cancer therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the antifungal activity of "Ethyl 6-methoxy-1H-indole-2-carboxylate" derivatives
An Objective Comparison of Antifungal Activity and Mechanistic Insights
For researchers and professionals in drug development, the indole nucleus represents a promising scaffold for novel antifungal agents. This guide provides a comparative analysis of the antifungal activity of derivatives of 6-methoxy-1H-indole-2-carboxylate, focusing on available experimental data for the parent carboxylic acid and related ester compounds. The data is benchmarked against established antifungal drugs to provide a clear perspective on their potential.
Comparative Antifungal Activity
| Compound/Drug | Fungal Species | Activity Metric | Result | Reference Compound | Result |
| 6-Methoxy-1H-indole-2-carboxylic acid (MICA) Nanosponge Hydrogel | Candida albicans | In vitro activity | Increased antimycotic activity | Fluconazole | - |
| Indole-2-carboxylate Ester Derivative (Compound 2) | Candida albicans | MIC | 8 µg/mL | - | - |
| Ketoconazole | Candida species | MIC | 25–400 µg/mL | - | - |
| Miconazole | Candida species | MIC | 10–50 µg/mL | - | - |
| Fluconazole | Candida krusei | - | Resistant | - | - |
Note: The data for MICA is qualitative as presented in the source. The ester derivative is not the exact ethyl 6-methoxy analog but is representative of the indole-2-carboxylate ester class.
Potential Mechanisms of Action
Indole derivatives have been shown to exert their antifungal effects through various mechanisms.[6][7][8][9] While the precise signaling pathway for ethyl 6-methoxy-1H-indole-2-carboxylate is not elucidated, related compounds are known to:
-
Disrupt Fungal Cell Membranes: Similar to polyene antifungals, some indole derivatives can interfere with the integrity of the fungal cell membrane, leading to leakage of cellular contents.
-
Inhibit Ergosterol Biosynthesis: A common target for azole antifungals, the ergosterol biosynthesis pathway can be inhibited by certain indole compounds, disrupting the production of this essential membrane component.[8]
-
Inhibit Mitochondrial Enzymes: Some indole derivatives have been found to target mitochondrial enzymes, such as succinate dehydrogenase, interfering with fungal respiration.[7]
-
Damage Mitochondrial Function and Decrease ATP: Studies on some indole derivatives have shown they can damage mitochondrial function and lead to a decrease in intracellular ATP content.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antifungal activity of novel compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[5]
-
Preparation of Antifungal Agent: The test compound (e.g., an indole derivative) is dissolved in a suitable solvent (like DMSO) and then serially diluted two-fold in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI 1640).
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a standardized concentration (e.g., using a spectrophotometer to achieve a specific turbidity).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plate is incubated at a suitable temperature (e.g., 35°C) for a specified period (typically 24-48 hours).[5]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5]
Agar Well/Cup-Plate Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antifungal activity based on the diffusion of the compound through an agar medium.
-
Plate Preparation: A suitable agar medium (e.g., Sabouraud Dextrose Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test fungus.
-
Well Creation: Wells or "cups" of a specific diameter are aseptically cut into the agar.
-
Application of Test Compound: A defined volume of the test compound solution (at a known concentration) is added to each well. A standard antifungal agent (e.g., Ketoconazole) is used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions to allow for fungal growth and diffusion of the compound.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in antifungal drug discovery and their potential biological targets, the following diagrams are provided.
Caption: A generalized workflow for the discovery and initial evaluation of novel antifungal compounds.
Caption: Simplified ergosterol biosynthesis pathway, a potential target for indole-based antifungal agents.
References
- 1. Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid | AVESİS [avesis.gazi.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Ethyl 6-methoxy-1H-indole-2-carboxylate: A Guide for Laboratory Professionals
The proper disposal of Ethyl 6-methoxy-1H-indole-2-carboxylate is crucial for ensuring the safety of laboratory personnel and protecting the environment. As with many indole derivatives used in research and drug development, this compound should be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Immediate Safety Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Standard PPE for handling this and similar chemical waste includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[2][3]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.[4]
-
Respiratory Protection: All handling of open containers of this chemical, including waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of segregation, containment, and labeling.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused or expired pure compounds, reaction mixtures, solutions, and contaminated materials.
-
Solid Waste: Collect all contaminated solid materials, such as weighing boats, pipette tips, gloves, and absorbent paper, in a designated hazardous solid waste container.[2]
-
Liquid Waste: Place all liquid waste, including reaction residues and solutions containing the compound, into a designated hazardous liquid waste container. Do not mix incompatible waste streams; for example, keep halogenated and non-halogenated solvent wastes separate.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[2]
-
-
Container Management:
-
Select waste containers that are chemically compatible with this compound and any solvents used. Plastic containers are often preferred for liquid waste.[5]
-
Ensure the waste container is in good condition and has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[6]
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory. This area should be at or near the point of waste generation.[7]
-
-
Labeling:
-
Immediately label all waste containers with a hazardous waste tag provided by your institution's EHS department.[5][8]
-
The label must clearly state "Hazardous Waste" and include the full chemical name, "this compound," and the quantities of all components in the waste container. Avoid using abbreviations or chemical formulas.[5]
-
Indicate the date when waste was first added to the container.[8]
-
-
Disposal:
-
Dispose of the waste through your institution's approved hazardous waste management program. This typically involves contacting the EHS office to schedule a pickup.[2]
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless you are following a specifically approved and validated protocol.[2]
-
Hazard Profile of Structurally Similar Compounds
While specific quantitative data for this compound is not available, the table below summarizes the typical hazard classifications for related indole compounds to provide a general understanding of the potential risks.
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 3 or 4 | Harmful or toxic if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Aquatic Toxicity | - | May be toxic to aquatic life. |
This data is representative of similar indole derivatives and should be used as a general guideline. The actual hazard profile of this compound may vary.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. protectivecoverall.com [protectivecoverall.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 4. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Essential Safety and Operational Guide for Handling Ethyl 6-methoxy-1H-indole-2-carboxylate
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 6-methoxy-1H-indole-2-carboxylate. It includes detailed personal protective equipment (PPE) requirements, handling protocols, and disposal plans to ensure laboratory safety and build trust in our commitment to value beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A), and it may cause respiratory tract irritation.[1]
Summary of Required PPE:
| Protection Type | Specification | Standards |
| Eye/Face Protection | Chemical safety glasses with side shields or goggles are mandatory. A face shield should be worn in situations where splashing is a risk. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Skin Protection | Handle with chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. A lab coat or chemical-resistant coveralls should be worn.[1][2][3] | ASTM F1001 or EN 374 |
| Respiratory Protection | For nuisance exposures or when handling small quantities in a well-ventilated area, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection or in case of aerosol generation or inadequate ventilation, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator with appropriate cartridges. All respiratory protection must be used in accordance with a comprehensive respiratory protection program. | NIOSH (US) or CEN (EU) approved.[1] |
Glove Compatibility for Esters and Aromatic Compounds:
Since specific breakthrough time data for this compound is not available, the following table provides a general guide for glove selection based on its chemical class (ester, aromatic heterocyclic compound). It is critical to perform on-site testing of all gloves to determine safe usage parameters for your specific application.
| Glove Material | Performance with Esters | Performance with Aromatic Hydrocarbons | General Recommendation |
| Butyl Rubber | Excellent | Poor | Recommended for handling the pure compound or solutions in non-aromatic solvents. |
| Nitrile Rubber | Good | Fair | A good general-purpose choice for incidental contact. Not recommended for prolonged immersion. |
| Neoprene | Good | Fair | Similar to nitrile, suitable for splash protection. |
| Natural Rubber (Latex) | Fair | Poor | Not recommended for handling this chemical due to potential for degradation and allergic reactions.[4][5] |
| Polyvinyl Chloride (PVC) | Fair to Poor | Poor | Generally not recommended for handling organic esters and aromatic compounds.[5] |
| Viton® | Excellent | Excellent | An excellent choice for prolonged contact or when handling solutions in aromatic solvents, though it may be less flexible. |
This chart is for general reference only. Factors such as glove thickness, chemical concentration, temperature, and exposure time will affect performance.[6][7]
Experimental Protocol: General Procedure for N-Alkylation of an Indole Ester
The following is a representative protocol for a reaction involving an indole ester derivative. This procedure should be carried out in a well-ventilated laboratory fume hood, and all PPE described above must be worn.
Objective: To perform an N-alkylation of an indole ester, a common reaction in medicinal chemistry.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Anhydrous acetone
-
Alkyl halide (e.g., methyl iodide)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: Set up a round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere. Ensure the glassware is dry.
-
Reagent Addition: In the fume hood, add this compound and anhydrous acetone to the flask.
-
Base Addition: While stirring, add powdered potassium hydroxide to the mixture.
-
Alkylation: Slowly add the alkyl halide to the stirring suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed when not in use.[8]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Wash hands thoroughly after handling.[8]
Spill Management:
-
Evacuate non-essential personnel from the spill area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal as hazardous waste.
Disposal Plan:
-
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the general trash.[1][8]
-
Collect waste in a clearly labeled, sealed container. Since this is an organic compound that does not contain halogens, it should be disposed of in a "Non-Halogenated Organic Waste" container.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][5]
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. scienceready.com.au [scienceready.com.au]
- 4. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. unisafegloves.com [unisafegloves.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
